Crovozalpon
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2406205-67-0 |
|---|---|
Molecular Formula |
C20H19ClF2N2O3 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(1S,2R)-1-(2-chloro-3-fluorophenyl)-1-hydroxypentan-2-yl]-7-fluoro-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C20H19ClF2N2O3/c1-2-4-15(19(27)11-5-3-6-13(22)17(11)21)24-20(28)10-7-8-14(23)18-12(10)9-16(26)25-18/h3,5-8,15,19,27H,2,4,9H2,1H3,(H,24,28)(H,25,26)/t15-,19+/m1/s1 |
InChI Key |
HWICWPFLZWBPLD-BEFAXECRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Preliminary In-vitro Studies of Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational in-vitro studies of Acetylsalicylic Acid (Aspirin), a cornerstone of anti-inflammatory and antithrombotic therapy. It details the core mechanisms of action, presents quantitative data from key assays, and outlines the experimental protocols necessary for their replication.
Core Mechanisms of Action
Aspirin's therapeutic effects are primarily mediated through two principal in-vitro mechanisms:
-
Irreversible Inhibition of Cyclooxygenase (COX) Enzymes: Aspirin (B1665792) covalently modifies a serine residue in the active site of both COX-1 and COX-2 enzymes (Ser530 in COX-1 and Ser516 in COX-2), leading to their irreversible inactivation.[1][2] This action blocks the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation.[1][3] Low doses of aspirin preferentially inhibit COX-1 in platelets, which underlies its antithrombotic effects.[4]
-
Modulation of the NF-κB Signaling Pathway: Independent of its COX-inhibitory activity, aspirin and its primary metabolite, salicylate, can modulate the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammatory gene expression. Aspirin has been shown to inhibit IKK-β, a key kinase in the NF-κB pathway, thereby preventing the degradation of its inhibitor, IκBα, and keeping NF-κB in an inactive state in the cytoplasm.[1] However, some studies in colorectal cancer cell lines have shown that aspirin can also activate the NF-κB pathway, leading to apoptosis.[5][6][7] This suggests a context-dependent role for aspirin in modulating NF-κB signaling.
Quantitative Data from In-vitro Assays
The inhibitory potency of aspirin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the enzyme isoform and the specific assay conditions.
| Enzyme Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| COX-1 | Enzymatic Assay | Purified Ovine COX-1 | ~3.5 | [2] |
| COX-2 | Enzymatic Assay | Purified Human Recombinant COX-2 | ~30 | [2] |
| NF-κB Inhibition | Reporter Assay | Human Chondrocytes | Varies | [1] |
| Cell Proliferation | MTT Assay | SW480 Colon Cancer Cells | >5000 (at 24h), significant reduction at 5mM (48h) | [8] |
| Cell Proliferation | MTT Assay | SW620 Colon Cancer Cells | Significant reduction at 5mM (24h) | [8] |
| Cell Proliferation | Cell Proliferation Assay | Huh-7, Hep-G2, Hep-3B, Li-7, HLE, HLF, PLC/PRF/5 (Liver Cancer Cells) | Dose-dependent inhibition (2.5, 5, 10 mmol/l) | [9] |
Note: IC50 values can vary significantly between different experimental setups, including enzyme source, substrate concentration, and incubation time.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
1. In-vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is coupled to the oxidation of a chromogenic substrate.
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) solution
-
Arachidonic Acid solution
-
Aspirin (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure: [10]
-
Prepare a series of dilutions of aspirin in the solvent.
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted aspirin or solvent (for control wells) to the appropriate wells.
-
For background wells, add 160 µL of Assay Buffer and 10 µL of Heme.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.
-
Incubate the plate for 5 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each aspirin concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for NF-κB Pathway Activation
This protocol detects changes in the protein levels of the NF-κB inhibitor, IκBα, as an indicator of pathway activation.
-
Materials:
-
Cell lysates from aspirin-treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
-
Procedure: [11]
-
Cell Lysis: Treat cells with desired concentrations of aspirin for the specified time. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein like β-actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IκBα band intensity to the β-actin band intensity.
-
A decrease in the cytoplasmic IκBα level indicates its degradation and subsequent activation of the NF-κB pathway.[7]
-
Visualizations
Aspirin's Inhibition of the COX Pathway
Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.
Experimental Workflow for In-vitro COX Inhibition Assay
Caption: Workflow for a colorimetric in-vitro COX inhibition assay.
Aspirin's Modulation of the NF-κB Signaling Pathway
Caption: Aspirin can inhibit NF-κB activation by targeting IKK-β.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Aspirin therapy reduces the ability of platelets to promote colon and pancreatic cancer cell proliferation: Implications for the oncoprotein c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Aspirin's Mechanism of Action: A Technical Guide to its Core Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted mechanism of action of acetylsalicylic acid (aspirin), a cornerstone of pharmacotherapy for over a century. We will delve into its primary inhibitory effects on cyclooxygenase (COX) enzymes, the resulting impact on prostanoid synthesis, and the subsequent anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Furthermore, this guide will touch upon emerging hypotheses regarding aspirin's broader cellular influence. All quantitative data are summarized for comparative analysis, and detailed protocols for key experimental assays are provided.
Core Mechanism of Action: Irreversible COX Inhibition
Aspirin's principal therapeutic effects stem from its ability to irreversibly inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition is unique among nonsteroidal anti-inflammatory drugs (NSAIDs) as it involves the covalent modification of the enzyme.[1][3] Aspirin (B1665792) acts as an acetylating agent, transferring its acetyl group to a serine residue within the active site of the COX enzymes (Ser530 in COX-1 and Ser516 in COX-2).[4][5] This acetylation permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes.[1][4][6]
The irreversible nature of this inhibition is particularly significant in anucleated cells like platelets. Since platelets lack the machinery to synthesize new proteins, the inhibition of COX-1 by aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[4][7][8] This sustained effect underlies aspirin's potent antiplatelet activity at low doses.
Differential Effects on COX-1 and COX-2
Aspirin exhibits a degree of selectivity, being more potent in inhibiting COX-1 than COX-2.[2][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids that regulate physiological processes such as gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[9]
-
COX-2 is typically inducible and its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[3][5]
Aspirin's preferential inhibition of COX-1 at low doses is the basis for its use in cardiovascular disease prevention, as it effectively reduces the production of the potent platelet aggregator, thromboxane (B8750289) A2 (TXA2), while having a lesser impact on the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, primarily synthesized via COX-2 in endothelial cells.[4]
Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its enzymatic activity but rather alters its catalytic function. Aspirin-acetylated COX-2 can metabolize arachidonic acid to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), which can be further converted to epilipoxins. These molecules possess anti-inflammatory properties, suggesting a secondary, beneficial mechanism of action for aspirin.[1][3]
Signaling Pathways
The following diagrams illustrate the arachidonic acid cascade and aspirin's site of action.
Quantitative Data on Aspirin's Activity
The inhibitory potency and physiological effects of aspirin have been quantified in numerous studies. The following tables summarize key data points.
Table 1: In Vitro Inhibitory Potency of Aspirin against COX-1 and COX-2
| Enzyme Target | Assay System | Measured Endpoint | IC50 Value (µM) | Reference(s) |
| COX-1 | Human Articular Chondrocytes | Prostaglandin E2 production | 3.57 | [1] |
| COX-2 | Human Articular Chondrocytes | Prostaglandin E2 production | 29.3 | [1] |
| COX-2 | Recombinant Human | 15R-PGE2 formation | ~50 |
IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions.
Table 2: In Vivo Effects of Aspirin on Prostanoid Synthesis
| Aspirin Dosage | Population | Measured Endpoint | % Reduction (Mean) | Reference(s) |
| 81 mg/day | Healthy Volunteers | Urinary Prostaglandin E2 Metabolite (PGE-M) | 45% | [5] |
| 81 mg/day | Healthy Females | Urinary PGE-M | 56% | [5] |
| 81 mg/day | Healthy Males | Urinary PGE-M | 39% | [5] |
| 325 mg/day | Colorectal Adenoma Patients | Urinary PGE-M | 28% | [8] |
| 325 mg/day | Colon Cancer Patients | Colonic Mucosal Prostaglandin E2 | Significant decrease | [10] |
| 40 mg (single) | Healthy Volunteers | Whole Blood Thromboxane A2 Generation | <60% | [6] |
| 325 mg (single) | Healthy Volunteers | Whole Blood Thromboxane A2 Generation | Nearly complete | [6] |
Table 3: Summary of Key Clinical Trials on Low-Dose Aspirin for Cardiovascular Disease Prevention
| Trial Name | Population | Aspirin Dosage | Key Finding(s) | Reference(s) |
| Second Int'l Study of Infarct Survival | Suspected Myocardial Infarction (MI) | 162.5 mg/day | 23% reduction in 5-week vascular mortality; 49% reduction in nonfatal reinfarction; 46% reduction in nonfatal stroke. | [3][7] |
| Women's Health Study | Healthy Women ≥45 years | 100 mg every other day | 17% reduction in stroke risk over 10 years; no significant effect on MI or cardiovascular death. | [4][9] |
| ASCEND Study | Diabetic Patients | 100 mg/day | 12% lower risk of vascular events compared to placebo; 29% higher risk of major bleeding. | [9] |
| ASPREE Trial | Healthy Elderly (median age 74) | 100 mg/day | No significant reduction in cardiovascular disease risk compared to placebo. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines for key experiments used to characterize aspirin's mechanism of action.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol describes a method to determine the IC50 of aspirin for COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Aspirin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of aspirin in DMSO and create a series of dilutions. Prepare working solutions of the COX enzyme, heme, and the fluorometric probe in the assay buffer.
-
Assay Setup: In the wells of the 96-well plate, add the assay buffer, heme solution, COX enzyme (either COX-1 or COX-2), and the various concentrations of aspirin.
-
Inhibitor Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for the binding of aspirin to the enzyme.
-
Reaction Initiation: Add the fluorometric probe to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode over a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction for each aspirin concentration. Plot the reaction rates against the aspirin concentrations and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Platelet Aggregation Assay (Light Transmittance Aggregometry)
This assay measures the effect of aspirin on platelet function.
Materials:
-
Whole blood collected in sodium citrate (B86180) tubes
-
Agonists (e.g., arachidonic acid, collagen, ADP)
-
Saline solution
-
Light Transmittance Aggregometer
Procedure:
-
Sample Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 120g for 5 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 850g for 10 minutes) to obtain platelet-poor plasma (PPP). The PPP is used as a reference (100% aggregation).
-
Assay Setup: Place a cuvette with PRP into the aggregometer and allow it to equilibrate to 37°C.
-
Measurement: Add a specific concentration of an agonist (e.g., arachidonic acid) to the PRP to induce aggregation. The aggregometer measures the change in light transmittance as platelets aggregate.
-
Data Analysis: The extent of aggregation is recorded as the maximum percentage change in light transmittance. This is performed on samples from subjects before and after aspirin administration to determine its inhibitory effect.
Protocol 3: Measurement of Thromboxane B2 (TXB2) by ELISA
This protocol outlines the quantification of the stable metabolite of TXA2.
Materials:
-
Plasma or serum samples
-
TXB2 ELISA kit (containing TXB2 antibody-coated plate, TXB2 conjugate, standards, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided TXB2 standards. Dilute the plasma or serum samples as required.
-
Assay Performance: Add the standards and samples to the wells of the antibody-coated microplate. Add the TXB2 conjugate to each well. Incubate the plate as per the kit's instructions.
-
Washing and Detection: Wash the plate to remove unbound reagents. Add the substrate and incubate to allow for color development. Add the stop solution to terminate the reaction.
-
Measurement and Analysis: Read the absorbance of each well using a microplate reader. Plot the standard curve and determine the concentration of TXB2 in the samples.
Protocol 4: Measurement of Prostaglandin E2 (PGE2) by Mass Spectrometry (LC-MS/MS)
This is a highly specific and sensitive method for prostaglandin quantification.
Materials:
-
Biological samples (e.g., plasma, urine, tissue homogenates)
-
Internal standard (e.g., deuterated PGE2)
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Spike the samples with the internal standard. Perform liquid-liquid extraction or solid-phase extraction to isolate the prostaglandins.
-
Chromatographic Separation: Inject the extracted sample into the LC system. The prostaglandins are separated on a chromatography column.
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for PGE2 and its internal standard.
-
Data Analysis: The peak areas of PGE2 and the internal standard are used to calculate the concentration of PGE2 in the original sample.
Emerging Areas of Research
Beyond COX inhibition, research suggests that aspirin may have other mechanisms of action. These include the modulation of signaling pathways such as NF-κB, which plays a central role in inflammation, and the induction of nitric oxide (NO) production, which has anti-inflammatory effects.[1] Further investigation into these pathways may reveal additional therapeutic applications for this historic drug.
This guide provides a comprehensive overview of the established and emerging hypotheses surrounding aspirin's mechanism of action, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. machaondiagnostics.com [machaondiagnostics.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 10. researchgate.net [researchgate.net]
The Dawn of Targeted Therapy: An In-depth Guide to the Early Research and Development of Imatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imatinib (B729), formerly known as STI571 and marketed as Gleevec®, represents a paradigm shift in cancer therapy. Its development is a landmark achievement in rational drug design, moving away from the indiscriminate cytotoxicity of traditional chemotherapy towards a targeted approach. This technical guide provides a comprehensive overview of the pivotal early-stage research and development of Imatinib, from its discovery and preclinical evaluation to the foundational Phase I clinical trials that established its profound efficacy in treating Chronic Myeloid Leukemia (CML) and later, Gastrointestinal Stromal Tumors (GIST).
Discovery and Mechanism of Action
The story of Imatinib began with the identification of a specific genetic abnormality in CML patients: the Philadelphia chromosome.[1] This chromosomal translocation results in the formation of a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase.[2][3][4] This aberrant Bcr-Abl protein drives the uncontrolled proliferation of white blood cells characteristic of CML.[2][4]
Recognizing Bcr-Abl as the key pathogenetic driver, a high-throughput screening of chemical libraries was initiated to find a specific inhibitor.[5] This effort led to the identification of a 2-phenylaminopyrimidine derivative, which was subsequently optimized for potency and bioavailability, culminating in the synthesis of Imatinib.[5]
Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[3] It competitively binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation of the enzyme.[3] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to cell proliferation and survival.[3] As a result, Imatinib induces apoptosis (programmed cell death) in Bcr-Abl-positive cells.[3][6]
In addition to Bcr-Abl, Imatinib was also found to inhibit other tyrosine kinases, including the receptor for stem cell factor (c-Kit) and the platelet-derived growth factor receptor (PDGFR).[7][8] This multi-targeted activity proved crucial for its later application in treating GIST, a disease often driven by activating mutations in the c-KIT gene.[9][10]
Bcr-Abl Signaling Pathway in CML
The constitutively active Bcr-Abl kinase triggers a cascade of downstream signaling pathways, promoting leukemogenesis. Imatinib's inhibition of Bcr-Abl effectively shuts down these aberrant signals.
c-Kit Signaling Pathway in GIST
In many GIST cases, activating mutations in the c-KIT gene lead to ligand-independent dimerization and constitutive activation of the c-Kit receptor tyrosine kinase. This drives tumor growth, and Imatinib's ability to inhibit c-Kit makes it an effective therapy.
Preclinical Development
Preclinical studies were instrumental in demonstrating the potency, selectivity, and anti-tumor activity of Imatinib, paving the way for clinical trials.
In Vitro Potency
Imatinib's inhibitory activity was quantified against its primary kinase targets using cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrated its high potency.
| Target Kinase | IC50 Value (μM) | Assay Type | Reference |
| v-Abl | 0.6 | Cell-free/Cell-based | [7] |
| c-Kit | ~0.1 | Cell-based | [7][11] |
| PDGFR | 0.1 | Cell-free | [7] |
| PDGFRα | 0.071 | In vitro kinase assay | [4] |
| PDGFRβ | 0.607 | In vitro kinase assay | [4] |
| Bcr-Abl | 0.11 | Kinase assay | [9] |
In Vitro Cellular Assays
Objective: To determine the effect of Imatinib on the growth and survival of cancer cells expressing the target kinases.
Experimental Protocol:
-
Cell Lines: Bcr-Abl expressing cell lines (e.g., K562) and parental cells lacking Bcr-Abl expression were used.[12] For GIST studies, cells expressing activating c-Kit mutations were utilized.[6][10]
-
Proliferation Assay: Cell proliferation was commonly measured using a [³H]thymidine incorporation assay. Cells were cultured in the presence of varying concentrations of Imatinib, and the amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA was quantified as a measure of cell division.[13]
-
Apoptosis Assay: The induction of apoptosis was assessed using methods such as Annexin V staining followed by flow cytometry.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Results: Imatinib potently inhibited the proliferation of Bcr-Abl-positive cell lines and induced apoptosis, while having minimal effect on parental cells lacking the target kinase.[6][12] This demonstrated the targeted nature of the drug.
In Vivo Animal Models
Objective: To evaluate the anti-tumor efficacy and safety of Imatinib in a living organism.
Experimental Protocol:
-
Animal Model: A common model for GIST involved the use of heterozygous KitV558Δ/+ mice, which spontaneously develop gastrointestinal stromal tumors.[14] For CML, murine models involving the transplantation of bone marrow cells transduced with a Bcr-Abl retrovirus were employed.[15]
-
Drug Administration: Imatinib was dissolved in water and administered to the mice, typically via intraperitoneal (IP) injection or oral gavage (per OS), at doses such as 45 mg/kg twice daily.[14]
-
Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors were excised, and histologic responses were assessed based on microscopic findings of necrosis and increased stromal fibrosis.[14] Proliferation markers (e.g., Ki67) and apoptosis were also analyzed in tumor tissue.[14]
-
Results: In vivo studies showed that Imatinib significantly suppressed the growth of Bcr-Abl-positive tumors in mice.[6][15] In the GIST mouse model, Imatinib treatment led to a complete arrest of tumor cell proliferation and an increase in apoptosis.[14]
Early Clinical Development: Phase I Trials
The first Phase I clinical trial of Imatinib in humans began in June 1998.[3][15] This study was crucial for establishing the safety, optimal dosing, and preliminary efficacy of the drug.
Phase I Trial Design for CML
The initial trial focused on patients with chronic phase CML who had failed previous therapy with interferon-alpha (IFN-α).[1][3][15]
Pharmacokinetics
Pharmacokinetic (PK) properties were evaluated to understand the absorption, distribution, metabolism, and excretion of Imatinib. The drug was administered orally once or twice daily.[16]
| PK Parameter | Value (at 400 mg/day dose) | Notes | Reference |
| Tmax (Time to Peak Concentration) | ~3-4 hours | Time after single dose to reach Cmax | [2] |
| Cmax (Peak Concentration) | 1.9 mg/L (Day 1) to 2.6 mg/L (Steady State) | Maximum plasma concentration | [2] |
| AUC₀₋₂₄ (Area Under the Curve) | 24.8 mg·h/L (Day 1) to 40.1 mg·h/L (Steady State) | Measure of total drug exposure over 24 hours | [2] |
| Bioavailability | ~98% | High oral bioavailability | |
| Half-life (t½) | ~15-19 hours | Supports once-daily dosing | [2] |
| Accumulation | 1.5- to 3-fold | Drug accumulation after repeated once-daily dosing | [16] |
Note: Imatinib exposure (AUC) was found to be dose-proportional across a range of 25 to 1,000 mg.[16]
Clinical Efficacy
The results of the Phase I trial were remarkably positive and exceeded expectations.[17]
| Patient Cohort | Dose | Response Type | Response Rate | Reference |
| Chronic Phase CML (IFN-α failed) | ≥ 300 mg/day | Complete Hematologic Response (CHR) | 98% (53 of 54 patients) | [1][15][17] |
| Major Cytogenetic Response (MCyR) | 31% | [1][3] | ||
| Complete Cytogenetic Response (CCyR) | 13% | [1][3] | ||
| Myeloid Blast Crisis CML | 300-1000 mg/day | Complete Hematologic Response (CHR) | 11% | [15] |
| Lymphoid Blast Crisis CML / Ph+ ALL | 300-1000 mg/day | Complete Hematologic Response (CHR) | 20% | [15] |
These unprecedented response rates in patients who had failed previous therapies demonstrated the profound clinical benefit of Imatinib and led to its accelerated development and approval.[17]
Conclusion
The early research and development of Imatinib marked a turning point in oncology. The methodical progression from understanding the molecular basis of CML to the rational design of a targeted inhibitor, followed by rigorous preclinical testing and groundbreaking clinical trials, provides a blueprint for modern drug development. The data generated during these initial phases not only established Imatinib as a transformative therapy for CML and GIST but also validated the entire concept of targeted cancer treatment, ushering in the era of precision medicine.
References
- 1. Cumulative clinical experience from a decade of use: imatinib as first-line treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vidiumah.com [vidiumah.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Imatinib: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imatinib decreases germ cell survival and germline stem cell proliferation in rodent testis ex vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib upregulates compensatory integrin signaling in a mouse model of gastrointestinal stromal tumor and is more effective when combined with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The development of imatinib as a therapeutic agent for chronic myeloid leukemia | Blood | American Society of Hematology [ashpublications.org]
- 16. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility and Stability Profile of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Acetylsalicylic Acid (Aspirin), focusing on its solubility and stability. The information herein is critical for the formulation development, manufacturing, and quality control of this widely used nonsteroidal anti-inflammatory drug (NSAID).
Solubility Profile
Acetylsalicylic Acid (ASA) is a white, crystalline, weakly acidic substance.[1] Its solubility is a key parameter influencing its dissolution rate and bioavailability. The solubility of Aspirin (B1665792) is dependent on the solvent, temperature, and pH of the medium.
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 3 mg/mL | 20 |
| Water | 0.25 g/100mL[2] | 15 |
| Ethanol | 200 mg/mL[3] | Not Specified |
| Ethanol (95%) | Freely Soluble[4] | Not Specified |
| Acetone | Freely Soluble[4] | Not Specified |
| Diethyl Ether | 10 g/100 mL | Not Specified |
| Chloroform | 6 g/100 mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 41 mg/mL[5] | Not Specified |
| Dimethyl Formamide | 30 mg/mL[5] | Not Specified |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~2.7 mg/mL[5] | Not Specified |
Effect of pH on Solubility:
The solubility of Aspirin in aqueous solutions increases with an increase in pH.[6] This is due to the ionization of the carboxylic acid group (pKa ≈ 3.5) to the more soluble carboxylate form.[1] While soluble in alkaline solutions like sodium hydroxide (B78521) and sodium carbonate, this leads to rapid hydrolysis.[1][4]
Stability Profile and Degradation Pathways
Aspirin is susceptible to degradation, primarily through hydrolysis, which can be catalyzed by moisture, heat, and acidic or basic conditions.[1][7] The main degradation products are salicylic (B10762653) acid and acetic acid.[1] This degradation can lead to a loss of potency and an increase in impurities, with a common specification limiting free salicylic acid to not more than 0.1%.[8]
Factors Affecting Stability:
-
Moisture: Aspirin gradually hydrolyzes in the presence of moisture.[1] Formulations often smell of vinegar due to the formation of acetic acid from hydrolysis in moist conditions.[1]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis.[9] Accelerated stability studies are often conducted at elevated temperatures to predict the shelf-life at room temperature.[10]
-
pH: Hydrolysis is rapid in alkaline solutions.[1] The presence of alkaline moieties, such as in some antacids, can increase the decomposition rate of aspirin.[11]
-
Light: Direct exposure to sunlight can accelerate the degradation of Aspirin.[7]
Table 2: Summary of Forced Degradation Studies on Acetylsalicylic Acid
| Stress Condition | Conditions | Observations |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 80°C for 3 hours[12] | Significant degradation observed.[12] |
| Base Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 3 hours[12] | Rapid and extensive degradation.[13][14] |
| Oxidative Degradation | 3% H₂O₂, room temperature for 3 hours[14] | Degradation observed.[14][15] |
| Thermal Degradation | Solid-state, 80°C for 48 hours[7][12] | Degradation occurs, influenced by humidity.[16] |
| Photolytic Degradation | UV light (254 nm) and fluorescent light[7] | Degradation occurs upon exposure to light.[7] |
Degradation Pathway
The primary degradation pathway for Aspirin is the hydrolysis of the ester linkage.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylsalicylic Acid - LKT Labs [lktlabs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aecenar.com [aecenar.com]
- 9. study.com [study.com]
- 10. Accelerated stability study of aspirin | PDF [slideshare.net]
- 11. Stability studies of aspirin-magaldrate double layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
Template: In-depth Technical Guide on the Toxicological Profile of [Compound Name]
Please provide the specific "[Compound Name]" you wish to investigate. The following is a template and an example of the in-depth technical guide you have requested, which will be populated with the specific data and information for your compound of interest once you provide its name.
This guide provides a comprehensive overview of the toxicological profile of [Compound Name], summarizing key data and experimental methodologies. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
A brief overview of the key toxicological findings for [Compound Name], including its primary mechanisms of toxicity and a summary of its safety profile based on available non-clinical data.
Acute Toxicity
This section will detail the effects of single, high-dose exposures to [Compound Name].
Table 1: Acute Toxicity Data for [Compound Name]
| Species | Route of Administration | LD50 (mg/kg) | Key Observations | Reference |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This section will provide a detailed methodology for a standard acute oral toxicity study, including animal model, dosing regimen, observation parameters, and endpoint determination.
Experimental Workflow: Acute Toxicity Assessment
Caption: Workflow for an acute toxicity study using the Up-and-Down Procedure.
Genotoxicity
An assessment of the potential for [Compound Name] to induce genetic mutations or chromosomal damage.
Table 2: Summary of Genotoxicity Assays for [Compound Name]
| Assay Type | Test System | Concentration Range | Result (with/without metabolic activation) | Reference |
| Ames Test | S. typhimurium | Data to be populated | Data to be populated | Data to be populated |
| In vitro Micronucleus | Human Lymphocytes | Data to be populated | Data to be populated | Data to be populated |
| In vivo Comet Assay | Rodent Hepatocytes | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This section will detail the methodology for the Ames test, including the bacterial strains used, the preparation of S9 metabolic activation mix, treatment conditions, and criteria for a positive result.
Cardiotoxicity
Evaluation of the potential adverse effects of [Compound Name] on the cardiovascular system.
Table 3: In Vitro hERG Assay Data for [Compound Name]
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | Data to be populated | Whole-cell patch clamp, HEK293 cells | Data to be populated |
Signaling Pathway: hERG Channel Inhibition
Caption: Potential mechanism of cardiotoxicity via hERG channel inhibition.
Hepatotoxicity
Assessment of the potential for [Compound Name] to cause liver injury.
Table 4: In Vitro Hepatotoxicity Data for [Compound Name]
| Assay | Cell Line | Endpoint | IC50 / Toxic Concentration | Reference |
| Cytotoxicity | HepG2 | ATP Content | Data to be populated | Data to be populated |
| Mitochondrial Toxicity | Primary Hepatocytes | Mitochondrial Membrane Potential | Data to be populated | Data to be populated |
Experimental Protocol: In Vitro Cytotoxicity Assay in HepG2 Cells
This section will describe the detailed protocol for assessing cytotoxicity, including cell culture conditions, compound exposure, measurement of cell viability (e.g., using an ATP-based assay), and data analysis.
Please provide the name of the compound you are interested in so I can populate this guide with specific and accurate information.
Acalabrutinib's Role in Chronic Lymphocytic Leukemia (CLL) Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the proliferation of mature B-cells.[1] A key driver of CLL pathogenesis is the hyperactive B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant cells.[1][2] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of this pathway.[3][4] Acalabrutinib (B560132) (Calquence®) is a second-generation, highly selective, and irreversible BTK inhibitor that has demonstrated significant efficacy in the treatment of CLL.[5][6] This guide provides a detailed overview of acalabrutinib's mechanism of action, its role in modulating CLL signaling pathways, and relevant experimental protocols.
Mechanism of Action of Acalabrutinib
Acalabrutinib is a targeted therapy that covalently binds to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[2][3] By blocking BTK, acalabrutinib effectively disrupts the downstream signaling cascade initiated by the B-cell receptor.[2][7] This disruption inhibits the activation of key survival pathways, including NF-κB, PI3K/AKT, and MAPK/ERK, ultimately leading to apoptosis (programmed cell death) and a reduction in the proliferation of malignant B-cells.[3][7]
One of the defining features of acalabrutinib is its high selectivity for BTK compared to other kinases, such as ITK, TEC, and EGFR.[3][8] This increased selectivity, in contrast to the first-generation BTK inhibitor ibrutinib (B1684441), is associated with a more favorable safety profile, with fewer off-target effects like atrial fibrillation and bleeding.[5][8]
Acalabrutinib in CLL Signaling Pathways
The BCR signaling pathway is constitutively active in CLL cells, promoting their survival and proliferation.[1] Upon antigen binding, the BCR activates a cascade of downstream signaling molecules. Acalabrutinib's inhibition of BTK interrupts this cascade at a crucial juncture.
Key signaling events inhibited by acalabrutinib include:
-
BTK Autophosphorylation: Acalabrutinib prevents the autophosphorylation of BTK at Tyr223, a critical step for its full activation.[9][10]
-
Downstream Effector Phosphorylation: The inhibition of BTK leads to reduced phosphorylation and activation of downstream targets, including Phospholipase Cγ2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK).[3][9]
-
Cell Proliferation and Survival: By dampening these pro-survival signals, acalabrutinib induces apoptosis and inhibits the proliferation of CLL cells.[2][3]
-
Cell Adhesion and Migration: BTK signaling is also involved in chemokine receptor signaling (e.g., CXCR4), which is crucial for CLL cell adhesion and migration to protective microenvironments like the lymph nodes and bone marrow.[8] Acalabrutinib disrupts these processes, leading to the mobilization of CLL cells from these niches into the peripheral blood.[8]
Quantitative Data
Table 1: In Vitro Potency of Acalabrutinib
| Parameter | Value | Reference(s) |
| BTK IC50 (biochemical assay) | 3 nM - 5.1 nM | [3][9] |
| BTK EC50 (human whole blood) | 8 nM | [3] |
| Selectivity over ITK (fold) | >323 | [3] |
| Selectivity over TEC (fold) | >9 | [3] |
| Selectivity over EGFR | No activity | [3] |
Table 2: Clinical Efficacy of Acalabrutinib in CLL
| Clinical Trial | Patient Population | Treatment Arm(s) | Key Outcome(s) | Reference(s) |
| ELEVATE-TN | Treatment-Naive | Acalabrutinib monotherapy; Acalabrutinib + Obinutuzumab vs. Chlorambucil + Obinutuzumab | Improved Progression-Free Survival (PFS) for acalabrutinib arms.[5] | [5] |
| ASCEND | Relapsed/Refractory | Acalabrutinib vs. Idelalisib + Rituximab or Bendamustine + Rituximab | Significantly prolonged PFS with acalabrutinib (median not reached vs. 16.8 months).[11] 42-month PFS rates: 62% vs. 19%.[11] | [11] |
| ELEVATE-RR | Relapsed/Refractory (High-Risk) | Acalabrutinib vs. Ibrutinib | Non-inferior PFS (median 38.4 months in both arms).[12] Lower incidence of atrial fibrillation with acalabrutinib (9.4% vs. 16.0%).[12] | [12] |
| ACE-CL-001 | Treatment-Naive | Acalabrutinib monotherapy | Overall Response Rate: 97%.[13] After a median follow-up of 53 months, 85% of patients remained on treatment.[13] | [13] |
Experimental Protocols
Western Blot Analysis of BTK Phosphorylation
This protocol is designed to assess the inhibitory effect of acalabrutinib on BTK phosphorylation in CLL cells.
1. Cell Culture and Treatment:
- Culture primary CLL cells or a suitable B-cell lymphoma cell line (e.g., Ramos cells) in complete RPMI-1640 medium.
- Treat cells with varying concentrations of acalabrutinib (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).[14]
2. Cell Lysis and Protein Quantification:
- Harvest cells by centrifugation and wash with ice-cold PBS.[14]
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
- Clarify the lysate by centrifugation and collect the supernatant.[14]
- Determine the protein concentration using a BCA or Bradford assay.[14]
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
4. Immunoblotting:
- Block the membrane with 5% BSA or non-fat dry milk in TBST.
- Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated BTK (p-BTK Tyr223).[14]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]
- Detect the signal using an ECL substrate and an imaging system.[14]
- To confirm equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control like β-actin.[14]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol measures the induction of apoptosis in CLL cells following treatment with acalabrutinib.
1. Cell Treatment:
- Culture primary CLL cells in the presence of various concentrations of acalabrutinib (e.g., 1 µM, 3 µM) or DMSO for different time points (e.g., 24, 48, 72 hours).[15]
2. Staining:
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
- Incubate in the dark at room temperature for 15 minutes.
3. Data Acquisition and Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
- Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizations
Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Acalabrutinib is a potent and highly selective second-generation BTK inhibitor that plays a crucial role in the management of CLL.[2][16] Its mechanism of action, centered on the irreversible inhibition of BTK, effectively abrogates the pro-survival signaling mediated by the B-cell receptor.[2] This leads to a reduction in CLL cell proliferation and survival, and its high selectivity contributes to a favorable safety profile.[3][8] The data from extensive clinical trials underscore its efficacy in both treatment-naive and relapsed/refractory CLL populations.[5][11][12] The experimental protocols provided herein offer standardized methods for further investigation into the molecular effects of acalabrutinib and other BTK inhibitors in a research setting.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Use of BTK Inhibitors in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
Methodological & Application
[Compound Name] dosage and administration guidelines
Please provide the specific "[Compound Name]" for which you require dosage and administration guidelines. Once you provide the name of the compound, I will be able to generate the detailed Application Notes and Protocols as requested.
To demonstrate the format and level of detail you can expect, here is a template of the requested content.
These guidelines are intended for researchers, scientists, and drug development professionals. Please consult relevant safety data sheets and institutional protocols before handling or administering this compound.
Dosage and Administration
The following tables summarize the recommended dosage and administration guidelines for [Compound Name] based on preclinical and clinical studies.
Table 1: Preclinical Dosage in Animal Models
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle |
| Mouse (Strain) | Intravenous (IV) | 5 - 20 mg/kg | Once daily | Saline |
| Rat (Strain) | Oral (PO) | 10 - 50 mg/kg | Twice daily | 0.5% CMC |
| Zebrafish | Immersion | 1 - 10 µM | 24-hour exposure | DMSO in water |
Table 2: Clinical Dosage Guidelines (Investigational)
| Phase | Patient Population | Route of Administration | Dosage | Dosing Schedule |
| Phase I | Healthy Volunteers | Oral | 50 - 200 mg | Single ascending dose |
| Phase II | Specific Indication | Intravenous | 10 mg/kg | Weekly infusion |
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of [Compound Name] in a cancer cell line.
Materials:
-
[Compound Name]
-
Cancer Cell Line (e.g., A549)
-
Complete Growth Medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Prepare a 10 mM stock solution of [Compound Name] in DMSO.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of [Compound Name] in complete growth medium, ranging from 0.1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 100 µL of cell viability reagent to each well and incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the log of the compound concentration versus the normalized cell viability.
Caption: Workflow for determining the IC50 of [Compound Name].
Objective: To evaluate the anti-tumor efficacy of [Compound Name] in a mouse xenograft model.
Materials:
-
[Compound Name]
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Vehicle solution (e.g., Saline)
-
Calipers
Procedure:
-
Subcutaneously implant 1 x 10^6 human cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into a vehicle control group and a treatment group (n=10 per group).
-
Prepare the dosing solution of [Compound Name] in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer the compound or vehicle to the respective groups via the determined route (e.g., intravenous injection) daily.
-
Measure tumor volume with calipers every three days using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Signaling Pathway
[Compound Name] is known to be an inhibitor of the XYZ signaling pathway, which is crucial in cell proliferation and survival.
Caption: [Compound Name] inhibits Kinase A in the XYZ pathway.
Application Notes and Protocols for the Quantification of Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical enzyme for the proliferation and survival of B-cells.[2] Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition of its kinase activity.[3] This targeted mechanism disrupts the downstream signaling pathways essential for malignant B-cell survival and proliferation, making Ibrutinib an effective therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2][3]
Accurate and reliable quantification of Ibrutinib in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of Ibrutinib using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Mechanism of Action of Ibrutinib
Ibrutinib targets Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] In B-cell malignancies, this pathway is often dysregulated, leading to uncontrolled cell proliferation and survival.[3] Ibrutinib irreversibly binds to the cysteine residue C481 in the active site of BTK, inhibiting its kinase activity.[3] This action blocks downstream signaling, including the activation of PLCγ2, AKT, and NF-κB, which are vital for B-cell survival and proliferation.[3] The inhibition of BTK by Ibrutinib ultimately leads to reduced proliferation, increased apoptosis (programmed cell death), and impaired adhesion of malignant B-cells.[3]
Figure 1: Ibrutinib's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of Ibrutinib using various analytical methods.
Table 1: HPLC Methods for Ibrutinib Quantification
| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Reference |
| 0-14 | 0.09 | 0.29 | 98-102 | [5][6] |
| 30-70 | 2.4 | 6.34 | - | [7] |
| 3.5-210 | - | - | - | [8] |
| 0.2-15.0 | 0.01 | 0.02 | >89.5 | [9] |
Table 2: LC-MS/MS Methods for Ibrutinib Quantification
| Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix | Reference |
| 1-600 | - | - | <8.5 | Human Plasma | [10][11] |
| 0.5-48 | 0.5 | - | <15 | Human Plasma | [12] |
| 0.400-200 | 0.400 | 94.7-105.7 | <13 | Human Plasma | [13] |
Table 3: UV-Vis Spectrophotometry Methods for Ibrutinib Quantification
| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Wavelength (λmax) (nm) | Reference |
| 2-14 | 1.226 | 5.226 | 248 | [14][15] |
| 8.00-12.00 | 0.08 | 0.24 | 260 | [16][17] |
| 1.56–25 | 0.419 | 1.27 | 213 and 288 | [18] |
Experimental Protocols
The following section provides detailed protocols for the quantification of Ibrutinib.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantification of Ibrutinib in bulk and pharmaceutical dosage forms.
1. Materials and Reagents
-
Ibrutinib reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., Develosil ODS HG-5, 5µm, 15 cm x 4.6 mm)[5][6]
-
Ultrasonic bath
-
Analytical balance
3. Chromatographic Conditions
-
Mobile Phase: 0.1% Orthophosphoric Acid: Methanol (35:65 v/v)[5][6]
-
Injection Volume: 20 µL[6]
-
Column Temperature: Ambient
4. Preparation of Standard Solution
-
Accurately weigh 25 mg of Ibrutinib reference standard and transfer it to a 25 mL volumetric flask.[5]
-
Dissolve and make up to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standard solutions within the linear range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).[5]
5. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 Ibrutinib tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Ibrutinib and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up to the volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
6. Analysis
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Ibrutinib in the sample solution from the calibration curve.
Figure 2: HPLC Analysis Workflow.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the quantification of Ibrutinib in human plasma.
1. Materials and Reagents
-
Ibrutinib reference standard
-
Ibrutinib-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Human plasma (drug-free)
2. Instrumentation
-
LC-MS/MS system (e.g., with a C18 column like Symmetry C18, 75 mm × 4.6 mm, 3.5 µm)[11]
-
Centrifuge
-
Vortex mixer
-
Lyophilizer (or nitrogen evaporator)
3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient of methanol and 0.1% v/v formic acid in water.[10]
-
Flow Rate: 0.7 mL/min[10]
-
Column Temperature: 35°C[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Preparation of Stock and Working Solutions
-
Prepare a stock solution of Ibrutinib (1 mg/mL) and Ibrutinib-d5 (1 µg/mL) in methanol.
-
Prepare working standard solutions of Ibrutinib by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-600 ng/mL).[10]
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample, add 50 µL of the internal standard solution (Ibrutinib-d5).[10]
-
Vortex for 15 seconds.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.[10]
-
Centrifuge at 5000 rpm for 15 minutes at 5°C.[10]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a lyophilizer.[10]
-
Reconstitute the residue in 200 µL of the mobile phase.[10]
6. Analysis
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Calculate the peak area ratio of Ibrutinib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Ibrutinib in the plasma samples from the calibration curve.
Figure 3: LC-MS/MS Bioanalytical Workflow.
Protocol 3: UV-Visible Spectrophotometry
This protocol provides a simple and rapid method for the quantification of Ibrutinib in bulk and pharmaceutical dosage forms.
1. Materials and Reagents
-
Ibrutinib reference standard
-
Methanol (AR grade)
2. Instrumentation
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Ibrutinib and transfer it to a 20 mL volumetric flask.[17]
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 µg/mL.[17]
4. Determination of Absorption Maximum (λmax)
-
Dilute the stock solution with methanol to obtain a concentration of approximately 10 µg/mL.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Determine the wavelength of maximum absorbance (λmax). For Ibrutinib in methanol, a λmax of approximately 260 nm is expected.[17]
5. Preparation of Calibration Curve
-
From the stock solution, prepare a series of dilutions in methanol to cover the linear range (e.g., 8, 9, 10, 11, 12 µg/mL).[17]
-
Measure the absorbance of each solution at the determined λmax against a methanol blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
6. Preparation of Sample Solution (from Capsules)
-
Empty and weigh the contents of 20 Ibrutinib capsules to determine the average weight.
-
Weigh a quantity of the powder equivalent to 100 mg of Ibrutinib and transfer it to a 100 mL volumetric flask.[17]
-
Add about 70 mL of methanol and sonicate for 15 minutes.[17]
-
Allow to cool and make up the volume with methanol.
-
Filter the solution, discarding the first few mL of the filtrate.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration range.[17]
7. Analysis
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of Ibrutinib in the sample solution from the calibration curve.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Bioanalytical Method Development and Validation of Ibrutinib in Biological Matrices by Lc-Ms/Ms | PDF | High Performance Liquid Chromatography | Laboratory Techniques [scribd.com]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Staurosporine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine (B1682477), an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and cell-permeable inhibitor of a wide range of protein kinases.[1] Its ability to bind with high affinity to the ATP-binding site of numerous kinases makes it a valuable tool in drug discovery and cell biology research.[2][3] While its lack of selectivity has precluded its direct clinical use, staurosporine serves as an excellent positive control in high-throughput screening (HTS) campaigns for novel kinase inhibitors and as a reliable inducer of apoptosis in cell-based assays.[4][5] These application notes provide detailed protocols and quantitative data for the use of staurosporine in HTS applications.
Biological Activity and Mechanism of Action
Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site on protein kinases, which prevents the phosphorylation of substrate proteins.[2] This leads to the disruption of cellular signaling pathways involved in cell growth, proliferation, and survival.[2] Staurosporine exhibits inhibitory activity against a broad spectrum of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Cyclin-Dependent Kinases (CDKs).[1] At higher concentrations, staurosporine is a well-documented inducer of apoptosis in a variety of cell lines, primarily through the intrinsic pathway involving the activation of caspases.[1][3][4]
Data Presentation
The inhibitory activity of staurosporine is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of staurosporine against various protein kinases and its cytotoxic activity against a human cancer cell line.
Table 1: Kinase Inhibition Profile of Staurosporine
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3[1][6][7] |
| Protein Kinase A (PKA) | 7 - 8[1][6][7] |
| p60v-src Tyrosine Protein Kinase | 6[1][7] |
| CaM Kinase II | 20[1] |
| c-Fgr | 2[1] |
| Phosphorylase Kinase | 3[1][8] |
| PKG | 8.5 - 18[6][8] |
| Myosin light chain kinase (MLCK) | 21[8] |
| Syk | 16[8] |
Note: IC50 values can vary depending on assay conditions.
Table 2: Cytotoxic Activity of Staurosporine
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 6[8] |
| HeLa S3 | Cervical Carcinoma | 4[8] |
Note: Staurosporine at 1 µM induces >90% apoptosis in PC12 cells.[8]
Table 3: HTS Assay Parameters with Staurosporine as a Control
| HTS Assay Parameter | Value | Reference |
| Z'-factor | 0.81 | [1] |
| Signal-to-Background Ratio | ~29 | [1][9] |
Note: A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of Acetylsalicylic Acid (Aspirin)
Abstract
This document provides a detailed protocol for the synthesis of acetylsalicylic acid (aspirin) via the esterification of salicylic (B10762653) acid with acetic anhydride (B1165640), utilizing an acid catalyst.[1] The protocol covers the complete synthesis process, subsequent purification by recrystallization, and methods for purity assessment.[1] Acetylsalicylic acid is a widely used analgesic, anti-inflammatory, and antipyretic drug, making its synthesis a fundamental example in pharmaceutical chemistry.[2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this important compound.
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a synthetic organic compound derived from salicylic acid, a natural product found in the bark of the willow tree.[4] The synthesis of aspirin is a classic example of an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride to form acetylsalicylic acid and acetic acid as a byproduct.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid, to increase the reaction rate and yield.[1]
The purity of the final product is crucial for its therapeutic use. Therefore, a purification step, most commonly recrystallization, is employed to remove unreacted starting materials and byproducts.[5] The purity of the synthesized aspirin can be assessed through several analytical techniques, including melting point determination and the ferric chloride test for the presence of unreacted salicylic acid.[4]
Experimental Protocols
2.1. Materials and Equipment
-
Salicylic acid (C₇H₆O₃)
-
Acetic anhydride (C₄H₆O₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Deionized water
-
1% Ferric Chloride (FeCl₃) solution
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Graduated cylinders
-
Beakers
-
Hot plate or water bath
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Melting point apparatus
-
Watch glass
-
Test tubes
2.2. Synthesis of Acetylsalicylic Acid
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 50 mL Erlenmeyer flask.[6]
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[6]
-
Add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.[6][7]
-
Gently swirl the flask to ensure all the salicylic acid dissolves.[8]
-
Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.[7]
-
Allow the flask to cool to room temperature. You should observe the formation of aspirin crystals.[6][8] If crystallization does not occur, gently scratch the inside of the flask with a glass stirring rod.[6]
-
To the cooled mixture, cautiously add 20 mL of cold water to decompose the excess acetic anhydride.[6]
-
Place the flask in an ice bath to maximize the crystallization of the aspirin product.[6]
-
Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[6][8]
-
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.[6]
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
2.3. Purification by Recrystallization
-
Transfer the crude aspirin product to a beaker.
-
Add a minimum amount of warm ethanol to dissolve the crystals.[5]
-
Once dissolved, slowly add cold water until the solution becomes cloudy, indicating the beginning of recrystallization.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.[5]
-
Collect the purified aspirin crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.[7]
-
Dry the purified crystals on a pre-weighed watch glass. Once completely dry, weigh the final product to determine the percent yield.
2.4. Purity Assessment: Ferric Chloride Test
-
Prepare three test tubes. In the first, place a small amount of salicylic acid. In the second, place a small amount of your crude aspirin. In the third, place a small amount of your recrystallized aspirin.[5]
-
Add approximately 1 mL of ethanol to each test tube to dissolve the solids.
-
Add 2 drops of 1% ferric chloride solution to each test tube and observe any color change.[5]
-
The presence of unreacted salicylic acid will result in a purple coloration. A pure aspirin sample should show no color change (remaining yellow).[7]
Data Presentation
Table 1: Reactant and Product Data
| Parameter | Value |
| Mass of Salicylic Acid | ~2.0 g |
| Volume of Acetic Anhydride | ~5.0 mL |
| Theoretical Yield of Aspirin | (Calculated based on limiting reactant) |
| Actual Yield of Crude Aspirin | (Measured) |
| Actual Yield of Purified Aspirin | (Measured) |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
Table 2: Purity Analysis
| Sample | Ferric Chloride Test Result | Melting Point Range (°C) |
| Salicylic Acid | Purple | 158-161 °C (Literature) |
| Crude Aspirin | (Observed Color) | (Measured) |
| Purified Aspirin | (Observed Color) | (Measured) |
| Pure Aspirin (Literature) | No color change | 135-136 °C[9] |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the synthesis and purification of aspirin.
4.2. Mechanism of Action: COX Enzyme Inhibition
Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.
Mechanism of Action
Aspirin's therapeutic effects, including its anti-inflammatory, analgesic, antipyretic, and antiplatelet properties, are primarily due to its irreversible inhibition of cyclooxygenase (COX) enzymes.[3][10] There are two main isoforms of this enzyme, COX-1 and COX-2.[10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][10][11]
Aspirin acts as an acetylating agent, covalently bonding to a serine residue in the active site of the COX enzymes.[10] This acetylation irreversibly blocks the enzyme's activity, thereby preventing the synthesis of prostaglandins and thromboxanes.[3][10] The inhibition of COX-1 in platelets is responsible for aspirin's antiplatelet effect, as platelets are unable to synthesize new enzyme for their entire lifespan.[11] The inhibition of COX-2, which is often induced during inflammation, is largely responsible for aspirin's anti-inflammatory and analgesic effects.[3]
References
- 1. ivyresearchwriters.com [ivyresearchwriters.com]
- 2. odinity.com [odinity.com]
- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 4. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. understandingstandards.org.uk [understandingstandards.org.uk]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application of Rapamycin in Western Blot Analysis for mTOR Signaling Pathway Inhibition
Introduction
Rapamycin is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits the activity of mTORC1.[3][4][5] The activity of mTORC1 is commonly assessed in Western blot analysis by monitoring the phosphorylation status of its key downstream effectors, such as p70 S6 Kinase (S6K) and the translational repressor 4E-Binding Protein 1 (4E-BP1).[1][6] A decrease in the phosphorylation of these targets serves as a reliable indicator of mTORC1 inhibition by rapamycin.[5][7]
Quantitative Data Summary
The inhibitory effect of Rapamycin on the mTORC1 signaling pathway can be quantified by measuring the changes in protein phosphorylation using densitometry analysis of Western blot results. The following table summarizes representative data from experiments where cells were treated with Rapamycin.
| Target Protein | Treatment Group | Concentration | Fold Change in Phosphorylation (vs. Vehicle Control) |
| p-S6K (Thr389) | Vehicle Control | 0 nM | 1.00 |
| Rapamycin | 10 nM | 0.15 | |
| Rapamycin | 100 nM | 0.05 | |
| p-4E-BP1 (Thr37/46) | Vehicle Control | 0 nM | 1.00 |
| Rapamycin | 10 nM | 0.21 | |
| Rapamycin | 100 nM | 0.08 | |
| Total S6K | Vehicle Control | 0 nM | ~1.00 |
| Rapamycin | 100 nM | ~1.00 | |
| Total 4E-BP1 | Vehicle Control | 0 nM | ~1.00 |
| Rapamycin | 100 nM | ~1.00 |
Data are representative and signify the expected outcome from at least three independent experiments. Fold change is normalized to the vehicle control after densitometric values of phosphorylated proteins are normalized to their respective total protein and loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway, highlighting the central role of mTORC1 and its inhibition by the Rapamycin-FKBP12 complex. Growth factors activate PI3K and AKT, which in turn activate mTORC1, leading to the phosphorylation of S6K and 4E-BP1 to promote protein synthesis and cell growth.
Detailed Experimental Protocol
Protocol: Western Blot Analysis of mTOR Pathway Inhibition by Rapamycin
This protocol provides a method for treating cultured cells with Rapamycin and analyzing the phosphorylation status of mTORC1 downstream targets.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or other suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Rapamycin: Stock solution (e.g., 1 mM in DMSO), stored at -20°C.[5]
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1, Mouse anti-β-actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.[6]
-
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Membrane Transfer: PVDF or nitrocellulose membrane, transfer buffer.[8]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Wash Buffer: TBST.
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[8]
2. Experimental Workflow Diagram
3. Step-by-Step Methodology
a. Cell Culture and Treatment
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) For a more synchronized response, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare working dilutions of Rapamycin in complete culture medium. A common concentration range is 10 nM to 100 nM. Include a vehicle-only (DMSO) control.[6][9]
-
Replace the medium in each well with the Rapamycin or vehicle-containing medium.
-
Incubate for the desired duration (e.g., 1 to 24 hours) at 37°C. A 1-hour pre-treatment is often sufficient to see inhibition of phosphorylation.[5]
b. Protein Extraction and Quantification
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[8]
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[8]
-
Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[10]
c. SDS-PAGE and Western Blotting
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.[8]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K, diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6][8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][8]
-
Repeat the wash steps as in step 7.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]
-
For analysis, quantify band intensities using densitometry software. Normalize the signal from phosphorylated proteins to the corresponding total protein and a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes: Indocyanine Green (ICG) for In-Vivo Imaging
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the FDA for clinical use. Its unique spectral properties, with excitation and emission wavelengths in the NIR window (approximately 780 nm and 820 nm, respectively), allow for deep tissue penetration of light and minimal autofluorescence from biological tissues. This makes ICG an ideal contrast agent for a variety of in-vivo imaging applications in preclinical research and clinical practice.
Principle of Action
Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin. This binding enhances its fluorescence quantum yield and confines it to the intravascular space under normal physiological conditions. In the context of tumor imaging, ICG accumulates in tumor tissues through the enhanced permeability and retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of the ICG-albumin complex. For lymphatic imaging, intradermal or subcutaneous injection of ICG allows for its uptake by lymphatic vessels, enabling visualization of lymphatic drainage pathways. ICG is exclusively cleared by the liver and secreted into the bile, with a short plasma half-life of 3 to 4 minutes in humans.
Data Presentation
Table 1: Biodistribution of Free ICG in Healthy Mice
The following table summarizes the biodistribution of intravenously administered free ICG in various organs of healthy Swiss Webster mice at different time points post-injection. Data is presented as the percentage of the injected dose (%ID).
| Organ | 20 seconds | 5 minutes | 15 minutes | 30 minutes | 1 hour | 4 hours |
| Plasma | 95.2 ± 4.8 | 45.1 ± 3.2 | 15.3 ± 2.1 | 5.1 ± 0.8 | 1.2 ± 0.3 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.0 ± 0.0 |
| Liver | 2.0 ± 0.4 | 48.5 ± 5.1 | 75.8 ± 6.3 | 85.4 ± 7.2 | 90.1 ± 8.5 | 15.2 ± 2.8 |
| Lungs | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
Data adapted from Saxena, V., Sadoqi, M., & Shao, J. (2006). Biodistribution of encapsulated indocyanine green in healthy mice. Journal of pharmaceutical sciences, 95(11), 2584-2591.
Table 2: Pharmacokinetic Parameters of ICG in Rodents
| Parameter | Value | Species | Reference |
| Plasma Half-life (t½) | 2-4 minutes | Human | Marshall, M. V., et al. (2020). Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. Technology in cancer research & treatment, 19, 1533033820937572. |
| Uptake Rate (Liver) | Varies with model | Mouse | He, Y., et al. (2018). Assessing indocyanine green pharmacokinetics in mouse liver with a dynamic diffuse fluorescence tomography system. Journal of biophotonics, 11(10), e201800041. |
| Excretion Rate (Liver) | Varies with model | Mouse | He, Y., et al. (2018). Assessing indocyanine green pharmacokinetics in mouse liver with a dynamic diffuse fluorescence tomography system. Journal of biophotonics, 11(10), e201800041. |
Table 3: Tumor-to-Background Ratio (TBR) of ICG in a Mouse Tumor Model
This table shows the tumor-to-background ratio (TBR) at different time points after intravenous injection of varying doses of ICG in mice with subcutaneous tumors.[1]
| ICG Dose (mg/kg) | 15 minutes post-injection | 30 minutes post-injection | 60 minutes post-injection |
| 0.1 | ~1.2 | ~1.3 | ~1.4 |
| 0.3 | ~1.8 | ~2.2 | ~2.5 |
| 1.0 | ~2.5 | ~3.0 | ~3.5 |
Data adapted from Marshall, M. V., et al. (2020). Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. Technology in cancer research & treatment, 19, 1533033820937572.[1]
Experimental Protocols
General Protocol for In-Vivo Fluorescence Imaging in Mice
This protocol provides a general framework for in-vivo fluorescence imaging using ICG in mice. Specific parameters may need to be optimized based on the experimental goals and imaging system.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or Phosphate Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In-vivo imaging system equipped with NIR laser and appropriate filters
-
Animal preparation station (heating pad, nose cone for anesthesia)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage, ensuring it is kept warm with a heating pad.
-
ICG Preparation: Prepare a fresh solution of ICG by dissolving the powder in Sterile Water for Injection or PBS to the desired concentration (e.g., 0.1-1.0 mg/mL). Protect the solution from light.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before ICG injection to assess for any autofluorescence.
-
ICG Administration: Inject the prepared ICG solution intravenously via the tail vein. The typical dose ranges from 0.1 to 1.0 mg/kg.
-
Dynamic Imaging: Immediately after injection, begin acquiring a series of images at different time points (e.g., every minute for the first 15 minutes, then at longer intervals) to monitor the biodistribution and clearance of ICG.
-
Static Imaging: For tumor or specific organ imaging, acquire images at the optimal time point determined by pilot studies (e.g., 1-24 hours post-injection).
-
Image Analysis: Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs) and calculate parameters such as tumor-to-background ratio.
-
Post-Imaging Care: Allow the mouse to recover from anesthesia in a warm, clean cage.
Protocol for ICG Lymphatic Imaging in Mice
This protocol is designed for visualizing lymphatic vessels and lymph nodes.
Materials:
-
Same as the general protocol.
Procedure:
-
Animal Preparation: Anesthetize the mouse as described in the general protocol.
-
ICG Preparation: Prepare a fresh ICG solution (e.g., 0.1 mg/mL).
-
ICG Administration: Inject a small volume (e.g., 5-10 µL) of the ICG solution intradermally or subcutaneously into the area of interest (e.g., paw, ear).
-
Dynamic Imaging: Immediately begin acquiring images to visualize the uptake of ICG into the lymphatic vessels and its transport to the draining lymph nodes.
-
Image Analysis: Trace the lymphatic vessels and quantify the fluorescence intensity in the lymph nodes over time.
Protocol for ICG Tumor Imaging in Mice
This protocol is optimized for detecting and delineating tumors.
Materials:
-
Same as the general protocol.
-
Tumor-bearing mice.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse as described in the general protocol.
-
ICG Preparation: Prepare a fresh ICG solution (e.g., 1.0 mg/mL).
-
ICG Administration: Inject the ICG solution intravenously via the tail vein at a dose of 1-5 mg/kg.[2]
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window for maximal tumor-to-background contrast.[3]
-
Image Analysis: Define ROIs over the tumor and adjacent normal tissue to calculate the tumor-to-background ratio.
-
Ex-vivo Imaging (Optional): After the final in-vivo imaging session, euthanize the mouse and excise the tumor and other organs for ex-vivo imaging to confirm ICG accumulation.
Mandatory Visualization
References
- 1. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
Application Note: Quantifying PI3K Pathway Inhibition using Phospho-Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making its components prime targets for therapeutic drug development.[2][3][4]
Phospho-specific flow cytometry, or phospho-flow, is a powerful technique for dissecting intracellular signaling networks at the single-cell level.[5][6] This method allows for the simultaneous measurement of protein phosphorylation states and cell-surface markers, providing a detailed profile of signaling events within heterogeneous cell populations.[5][7] This application note provides a detailed protocol for treating cells with a selective PI3K inhibitor, "Inhibitor-Y," and subsequently using phospho-flow cytometry to quantify the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt (p-Akt). This approach is crucial for high-throughput drug screening and validating the mechanism of action of targeted inhibitors.[8][9][10]
Data Presentation
Quantitative data from phospho-flow experiments should be organized to clearly demonstrate the compound's effect. The Median Fluorescence Intensity (MFI) of the phospho-specific antibody is a key metric, alongside the percentage of positive cells.
Table 1: Effect of Inhibitor-Y on Akt Phosphorylation (Ser473)
| Treatment Condition | Concentration | MFI of p-Akt (Ser473) | % p-Akt Positive Cells |
| Unstimulated Control | - | 150 ± 15 | 2.5% ± 0.5% |
| Stimulated Control (e.g., IGF-1) | 100 ng/mL | 2500 ± 210 | 85.0% ± 4.2% |
| Inhibitor-Y + Stimulant | 10 nM | 1850 ± 150 | 62.1% ± 3.5% |
| Inhibitor-Y + Stimulant | 100 nM | 750 ± 80 | 25.3% ± 2.8% |
| Inhibitor-Y + Stimulant | 1 µM | 200 ± 25 | 5.1% ± 1.1% |
| Isotype Control | - | 120 ± 10 | 1.0% ± 0.3% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This protocol details the methodology for treating a cell line (e.g., Jurkat or a relevant cancer cell line) with Inhibitor-Y, followed by phospho-protein staining for flow cytometric analysis.
Required Materials
-
Cells: Suspension cell line with active PI3K signaling (e.g., Jurkat)
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Inhibitor-Y (stock solution in DMSO)
-
Stimulant (e.g., IGF-1, insulin, or pervanadate)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5-4% Paraformaldehyde in PBS)[7]
-
Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)[11]
-
Flow Cytometry Staining Buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated anti-p-Akt (Ser473) antibody
-
Fluorochrome-conjugated Isotype Control antibody
-
-
Equipment:
-
37°C, 5% CO₂ incubator
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes or 5 mL FACS tubes
-
Refrigerated centrifuge
-
Flow cytometer
-
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.
-
Aliquot 1 x 10⁶ cells per tube for each experimental condition.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with the desired concentrations of Inhibitor-Y (and a vehicle control, e.g., DMSO) for 1-2 hours in the incubator.
-
Prepare a "stimulated control" and all inhibitor-treated tubes by adding a stimulant (e.g., 100 ng/mL IGF-1) for 15-30 minutes at 37°C to induce the PI3K pathway. Maintain an "unstimulated control" tube without any additions.
-
-
Fixation:
-
Immediately after stimulation, stop the reaction by adding an equal volume of pre-warmed Fixation Buffer (final concentration ~2% PFA).[12]
-
Incubate for 10-15 minutes at room temperature. This step is critical to cross-link proteins and preserve the transient phosphorylation state.[5][11]
-
Centrifuge cells at 500 x g for 5 minutes. Discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet to prevent clumping.
-
While vortexing, add 1 mL of ice-cold 90-100% methanol (B129727) to permeabilize the cells.
-
Incubate on ice for 30 minutes. At this stage, cells can be stored at -20°C for several days.[5][11]
-
-
Antibody Staining:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove the methanol. Centrifuge at 800 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
(Optional) Add Fc block and incubate for 10 minutes to prevent non-specific antibody binding.
-
Add the fluorochrome-conjugated anti-p-Akt antibody to the sample tubes and the corresponding isotype control to a separate control tube.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Data Acquisition:
-
Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer. Ensure proper voltage settings and compensation are established using unstained and single-stain controls.
-
Visualization
Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the Graphviz DOT language.
Experimental Workflow
Caption: Phospho-flow cytometry workflow for analyzing PI3K inhibition.
PI3K/Akt Signaling Pathway
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 5. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 6. scispace.com [scispace.com]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline - FluoroFinder [fluorofinder.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening - KCAS Bio [kcasbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dissolving chemical compounds in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving or is forming a precipitate in DMSO. What are the common causes and solutions?
A1: When a compound fails to dissolve in DMSO, it often results in visible solid particles or a cloudy solution. This can be due to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Compound Properties: The inherent properties of your compound, such as its purity, crystalline structure (polymorphism), or potential degradation, can affect its solubility. It's crucial to first verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS.[1]
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water contamination can significantly decrease its ability to dissolve certain compounds, especially hydrophobic ones.[1][2][3] Always use fresh, anhydrous, high-purity DMSO from an unopened bottle for the best results.[1]
-
Concentration: The intended concentration of your stock solution might exceed the compound's solubility limit in DMSO.[1]
-
Temperature: Dissolution can be an energy-intensive process. If the ambient temperature is too low, the solvent may not have enough kinetic energy to break down the compound's crystal lattice.[1]
-
Insufficient Mixing: The compound may not have had enough physical agitation to fully dissolve.[1]
A summary of initial troubleshooting steps is provided in the table below.
| Potential Cause | Recommended Solution | Rationale |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] | Absorbed water can significantly reduce DMSO's solvating power.[1][3] |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution (e.g., try 1 mM or 5 mM if 10 mM fails).[1] | The desired concentration may be higher than the compound's maximum solubility.[1] |
| Insufficient Mixing | Vortex vigorously for 1-2 minutes.[1] | Ensures maximum interaction between the compound and the solvent. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1][3] | Increases kinetic energy to help overcome the solid's lattice energy.[1] |
| Compound Aggregation | Sonicate the vial in a water bath for 10-15 minutes.[1] | Mechanical energy helps to break apart compound aggregates.[4][5] |
| Compound Degradation/Purity | Verify compound integrity with analytical methods (e.g., HPLC, LC-MS).[1] | Rules out degradation or impurities as the cause of insolubility.[1] |
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous buffer or cell culture medium. How can I solve this?
A2: This is a very common issue known as "salting out" or "crashing out." It occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your buffer or medium once the DMSO is diluted.[1][6]
The key is to manage the transition from a high-DMSO environment to a high-aqueous one more gradually.
-
Perform Serial Dilutions: Instead of adding your highly concentrated DMSO stock directly into the aqueous medium, perform intermediate dilutions in 100% DMSO first.[1][6] Then, add the final, most diluted DMSO stock to your aqueous solution. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but remains non-toxic to cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is tolerable, but it is critical to run a DMSO-only vehicle control in your experiments.[1][6][7]
-
Use Pre-Warmed Media: Always add your compound stock to cell culture media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[6]
-
Proper Mixing Technique: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and even dispersal.[6]
Q3: I've tried warming, sonicating, and using fresh DMSO, but my compound still won't dissolve. What are my other options?
A3: If standard methods fail, you may need to consider alternative solvents or co-solvents. The choice of solvent is highly dependent on the downstream application, especially for cell-based assays where solvent toxicity is a major concern.[8]
-
Alternative Organic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) have similar properties to DMSO and may be effective.[8] Ethanol can also be an option for some compounds.[2][8] However, the compatibility of these solvents with your specific cells must be verified.[8]
-
Co-Solvents: For in vivo studies or challenging in vitro systems, co-solvents can be used to improve solubility in aqueous solutions. Common examples include PEG400, glycerol, and Tween 80.[9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous solution (not the DMSO stock) can significantly improve solubility. For acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is beneficial.[4]
| Alternative Solvent | Common Applications | Considerations |
| Dimethylformamide (DMF) | Cell-based assays, organic synthesis | Check for cell line specific toxicity.[2][8] |
| Ethanol | Cell-based assays | Often used, but can have biological effects.[2][8] |
| N-Methyl-2-pyrrolidone (NMP) | Drug formulation | May have higher toxicity than DMSO.[8] |
| PEG400, Tween 80, CMC-Na | In vivo and in vitro formulations | Used as co-solvents to improve aqueous solubility.[9] |
Q4: How do storage and handling affect my DMSO stock solutions?
A4: Proper storage is critical for maintaining the integrity and solubility of your compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.[5][10] It is highly recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3][9]
-
Storage Temperature: For long-term stability, store DMSO stock solutions at -20°C or -80°C.[9] Be aware that DMSO freezes at 18.5°C, so storage at 4°C can lead to the solution freezing and thawing if the temperature fluctuates.[3]
-
Water Absorption: As mentioned, DMSO readily absorbs water. This can happen each time a stock bottle is opened. Over time, this absorbed water can decrease the solubility of your compound.[1][11] Using smaller, tightly sealed bottles of DMSO can help mitigate this.
Experimental Protocols
Protocol 1: Standard Dissolution of a Compound in DMSO
This protocol outlines the standard procedure for dissolving a solid compound to create a stock solution in DMSO.
-
Preparation: Allow the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation.[5]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[1]
-
Visual Inspection: Check the solution against a light source to see if it is clear and free of any visible particles.[5]
-
Sonication (If Necessary): If solid particles remain, place the vial in a water bath sonicator for 10-15 minutes to help break up aggregates.[1][5]
-
Gentle Heating (If Necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, which could degrade the compound.[1][5]
-
Final Inspection: Once the solution is clear, it is ready for use or storage. If the compound remains undissolved, consider preparing a more dilute solution.[1]
Protocol 2: Serial Dilution for Aqueous Applications
This protocol describes how to dilute a DMSO stock solution into an aqueous buffer or cell culture medium to prevent precipitation.[1][6]
-
Prepare High-Concentration Stock: Follow Protocol 1 to create a concentrated stock solution in 100% DMSO (e.g., 10 mM).
-
Create Intermediate Dilutions in DMSO: Using 100% DMSO as the diluent, create a series of intermediate stock solutions. For example, dilute the 10 mM stock to 1 mM, and then dilute the 1 mM stock to 100 µM.
-
Prepare Final Working Solution: Pre-warm your aqueous buffer or cell culture medium to 37°C.[6] While gently swirling or vortexing the medium, add the required small volume of your final, lowest-concentration DMSO stock. This ensures the final DMSO concentration remains low (e.g., ≤ 0.1%) and the compound disperses quickly.[1][6]
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells or assay.[6]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
Technical Support Center: Optimizing Compound X Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Compound X for cell viability assays. Accurate determination of the optimal concentration is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X?
A1: For a novel compound like Compound X with an unknown effective concentration, it is recommended to start with a broad concentration range. A preliminary experiment using serial dilutions over a wide range, for example, from 100 µM to 1 nM, can help identify an approximate effective concentration.[1] Subsequent experiments can then focus on a narrower range of concentrations around this initial estimate to determine a more precise IC50 or EC50 value.[1]
Q2: How do I determine the optimal cell seeding density for my experiments?
A2: Optimizing cell seeding density is a critical first step to ensure that assay measurements fall within the linear range.[2] A cell titration experiment should be performed by seeding a range of cell densities and measuring the viability signal after a set incubation period.[2][3] The optimal seeding density will be within the linear portion of the resulting curve, providing a robust signal well above background.[2] Different cell-seeding densities should be compared during assay optimization to maximize the assay window.[4] For specific applications, starting recommendations can vary:
-
Cell Proliferation Assays: A lower density, such as 2,000 to 5,000 cells/well, is often a good starting point to allow for growth.[3]
-
Cytotoxicity Assays: A higher density, typically between 10,000 and 100,000 cells/well, is often used to ensure a robust signal at the beginning of the experiment.[3]
Q3: What is the ideal incubation time for Compound X?
A3: The ideal incubation time depends on the specific experimental conditions and the cell line being used.[5] Incubation times can vary from hours to days.[5] It has been shown that prolonging the incubation time can increase the IC50 values of a compound.[6][7] Therefore, it is important to determine the optimal incubation time empirically for your specific cell line and assay conditions. A time-course experiment can be performed to identify the point at which the maximal effect is observed without significant cell death in the control wells.
Q4: How does serum concentration in the media affect the results?
A4: The concentration of serum in the culture medium can influence the apparent potency of a compound. Components in serum can bind to the compound, reducing its effective concentration available to the cells.[8][9] It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility. If investigating the direct effect of a compound, reducing the serum concentration during the treatment period may be considered, but the impact on cell health should be carefully evaluated.
Q5: What are the appropriate positive and negative controls for my experiment?
A5: Appropriate controls are essential for validating the results of a cell viability assay.
-
Negative Control: This should include untreated cells and a vehicle control. The vehicle control consists of cells treated with the same solvent (e.g., DMSO) used to dissolve Compound X, at the same final concentration used in the experimental wells.[1] This helps to distinguish the effect of the compound from any effects of the solvent.[1]
-
Positive Control: A known cytotoxic agent or a compound with a known mechanism of action on the target pathway should be used as a positive control. This confirms that the assay system is responsive and capable of detecting a cytotoxic effect.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell plating due to clumping or improper mixing.[2]
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.[10]
-
-
Possible Cause: Edge effects in the microplate, where outer wells are prone to evaporation.[2][10]
-
Solution: To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[10]
-
-
Possible Cause: Inaccurate pipetting.[4]
-
Solution: Confirm that pipettes are calibrated. When pipetting cells or reagents, mix gently but thoroughly to ensure an even distribution.[4]
-
Issue 2: No significant dose-dependent effect of Compound X is observed.
-
Possible Cause: The concentration range of Compound X is not optimal.
-
Solution: If no effect is seen, the concentrations may be too low. If all concentrations result in maximum cell death, the concentrations are too high. Perform a broad-range dose-response experiment to identify the effective concentration range.[1]
-
-
Possible Cause: The incubation time is too short for Compound X to exert its effect.
-
Solution: Increase the incubation time and perform a time-course experiment to determine the optimal duration.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare fresh dilutions of Compound X from a stock that has been stored properly. It is advisable to prepare small-volume aliquots of the stock solution to minimize freeze-thaw cycles.[1]
-
Issue 3: Unexpectedly high or low cell viability across all concentrations.
-
Possible Cause: Incorrect cell seeding density.
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Possible Cause: Interference of Compound X with the assay chemistry.
-
Solution: Some compounds can directly interact with assay reagents, leading to false positive or negative results.[10] For example, compounds with reducing potential can directly reduce tetrazolium salts like MTT.[10] Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay vs. metabolic assay).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Compound X Screening
| Experiment Type | Concentration Range | Purpose |
| Initial Broad-Range Screen | 1 nM to 100 µM | To determine the approximate effective concentration range. |
| Narrow-Range IC50 Determination | Centered around the estimated effective concentration from the initial screen (e.g., 10-fold dilutions above and below) | To accurately determine the IC50 value. |
Table 2: General Guidelines for Cell Seeding Density in a 96-Well Plate
| Assay Type | Cell Type | Recommended Seeding Density (cells/well) | Key Considerations |
| Cytotoxicity | Adherent Cells | 5,000 - 50,000 | Cells should be evenly distributed and not become confluent during the assay.[3] |
| Suspension Cells | 10,000 - 100,000 | Minimize cell clumping to ensure accurate results.[3] | |
| Proliferation | Adherent & Suspension Cells | 2,000 - 20,000 | Cells should be in the exponential growth phase.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count cells, then prepare a suspension at a high concentration (e.g., 2 x 10^6 cells/mL).
-
Create Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension to create a range of densities.
-
Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Also, prepare at least three "blank" wells containing only culture medium.[3]
-
Incubate: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: Add the cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.[3]
Protocol 2: Dose-Response Assay for Compound X
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of Compound X in culture medium. It is common to prepare these at 2x the final desired concentration.[1]
-
Treatment: Remove the old medium from the cells and add the diluted Compound X solutions to the appropriate wells. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value.[1]
Visualizations
Caption: Experimental workflow for optimizing Compound X concentration.
Caption: Mechanism of action of Compound X on the MAPK/ERK pathway.[12]
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 6. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interpretation of Serum Drug Concentrations | Basicmedical Key [basicmedicalkey.com]
- 9. The serum level approach to individualization of drug dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to prevent [Compound Name] degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Tirzepatide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Tirzepatide degradation in solution?
Tirzepatide, a synthetic peptide, is susceptible to several environmental factors that can lead to its degradation. The primary causes include:
-
pH Shifts: The stability of Tirzepatide is highly dependent on the pH of the solution. It is particularly unstable at a pH of 5, where it is prone to significant oxidation.[1][2]
-
Temperature Fluctuations: Exposure to high temperatures can accelerate degradation.[1][3] Conversely, freezing and subsequent thawing can also compromise the peptide's structural integrity.[1][3][4]
-
Oxidation: Oxidation is a major degradation pathway for Tirzepatide.[1][2][5] This can be initiated by exposure to air, certain excipients, or inappropriate storage conditions.
-
Light Exposure: Direct exposure to ambient or UV light can induce aggregation and degradation of Tirzepatide.[1][4][6]
-
Mechanical Stress: Vigorous shaking or agitation during reconstitution or handling can lead to the formation of aggregates and damage the peptide's structure.[1][3]
Q2: What are the recommended storage conditions for Tirzepatide solutions?
To maintain the stability and potency of Tirzepatide solutions, the following storage conditions are critical:
-
Refrigeration: Store Tirzepatide solutions at temperatures between 2°C and 8°C (36°F and 46°F).[3][4][7][8] Refrigeration is essential to minimize chemical degradation.[4]
-
Protection from Light: Keep Tirzepatide solutions in their original carton or a light-protective container to shield them from light-induced degradation.[4][6][7]
-
Avoid Freezing: Do not freeze Tirzepatide solutions, as the freezing and thawing process can irreversibly damage the peptide.[3][4]
-
Airtight Containers: Store reconstituted Tirzepatide in low-binding, airtight vials to prevent oxidation and moisture absorption.[3]
Q3: How can I visually inspect a Tirzepatide solution for signs of degradation?
A properly prepared Tirzepatide solution should be clear and colorless.[1] The following visual cues may indicate degradation or aggregation, and the solution should be discarded if any are observed:[1]
-
Cloudiness or Haziness: The solution appears milky, opaque, or hazy.
-
Discoloration: Any change from a colorless solution.
-
Particulates: The presence of visible floating particles or sediment.
-
Foaming: Excessive foam that does not dissipate with gentle mixing.
Q4: For how long is a reconstituted Tirzepatide solution stable?
Once reconstituted, Tirzepatide is more susceptible to degradation.[3] When stored under proper refrigeration (2-8°C), a reconstituted solution is typically usable for 28-30 days.[3] Some formulations may be stable for up to 21-30 days at room temperature (below 30°C), but this can vary, and it is crucial to follow the specific guidelines provided by the manufacturer or compounding pharmacy.[6][7][8]
Troubleshooting Guides
Issue 1: Reconstituted Tirzepatide solution appears cloudy or contains visible particles.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Allow the vial to stand at room temperature for a longer duration and gently swirl to aid dissolution. Do not shake vigorously.[1] |
| Improper Reconstitution | Ensure the diluent is added slowly down the side of the vial, not directly onto the lyophilized powder, to minimize foaming and agitation.[1] |
| Contamination | Discard the vial immediately. Review and reinforce aseptic techniques during reconstitution to prevent future occurrences.[1] |
| Degradation/Aggregation | The solution has likely been exposed to adverse conditions (e.g., improper temperature, light). Discard the vial and use a new one.[1] |
Issue 2: Poor reproducibility in analytical assays (e.g., HPLC).
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples are consistently stored at 2-8°C and protected from light before analysis. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Sample Preparation | Standardize reconstitution and dilution procedures. Use calibrated pipettes and ensure complete dissolution of the peptide.[1] |
| Interactions with Stationary Phase | For Size Exclusion Chromatography (SEC), ensure the mobile phase has adequate ionic strength. For Reverse-Phase HPLC (RP-HPLC), optimize the mobile phase composition and gradient.[1] |
| System Suitability Failure | Verify system parameters such as flow rate, temperature, and detector settings. Ensure the system is properly equilibrated before sample injection.[1] |
Quantitative Data on Tirzepatide Degradation
The following table summarizes the degradation of Tirzepatide under various forced degradation conditions, as determined by RP-HPLC.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Oxidative | 20% H₂O₂ solution, 24 hours in the dark | 11.6% | [9][10] |
| Reductive | - | 12.6% | [9] |
| Acid Hydrolysis | - | Relatively Stable | [9] |
| Base Hydrolysis | 2N NaOH, refluxed for 1 hour at 70°C | - | [10] |
| Thermal | - | Relatively Stable | [9] |
| Photolytic | UV light (254 nm) for 24 hours | Relatively Stable | [9][10] |
Note: Degradation percentages can vary based on the specific experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Tirzepatide
This protocol outlines a general approach for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate Tirzepatide from its degradation products.
1. Objective: To develop a quantitative method capable of separating the main Tirzepatide peak from any process-related impurities and degradation products generated under stress conditions.
2. Materials and Reagents:
-
Tirzepatide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
C18 HPLC column (e.g., Kinetex PS C18)[11]
3. Chromatographic Conditions (Example):
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Tirzepatide reference standard in a suitable diluent (e.g., water/acetonitrile mixture) at a known concentration.
-
Sample Solution: Subject the Tirzepatide solution to various stress conditions (e.g., acid, base, oxidation, heat, light). Neutralize the samples if necessary and dilute to a suitable concentration with the diluent.
5. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Identify the Tirzepatide peak based on the retention time of the reference standard.
-
Degradation products will appear as separate peaks in the chromatogram.
-
Calculate the percentage of degradation by comparing the peak area of Tirzepatide in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: Key factors leading to Tirzepatide degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. novavitality.co.uk [novavitality.co.uk]
- 4. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 5. benchchem.com [benchchem.com]
- 6. trimbodymd.com [trimbodymd.com]
- 7. 4allfamily.uk [4allfamily.uk]
- 8. How to Store Compounded Tirzepatide [gobymeds.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Optimized HPLC method development of Tirzepatide using Kinetex PS C18: Assay, Impurity Profiling, and Stability Indicating for Degradation Products [phenomenex.com]
[Compound Name] off-target effects and how to mitigate them
This guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with Dasatinib?
Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[1] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).[2] However, it is also known to be a multi-targeted inhibitor, potently inhibiting other kinases.[2][3] This lack of complete specificity can lead to unintended biological consequences in experiments, cellular toxicity, or clinical side effects.[1][4][5] These effects can complicate data interpretation, as an observed phenotype may not be solely due to the inhibition of the intended target.
Q2: What are the primary on-targets and key off-targets of Dasatinib?
Dasatinib was designed to inhibit ABL and SRC family kinases.[3] Its on-target effects are generally considered to be the inhibition of BCR-ABL, SRC family kinases (SFKs like SRC, LCK, LYN), c-KIT, and PDGFRβ.[4] However, kinome-wide screening has revealed that it binds to a wide array of other kinases with varying affinities.[6] Distinguishing between an intended multi-kinase inhibition profile and unintended off-targets often depends on the experimental context. For example, while SRC inhibition is therapeutic in CML, it could be an undesirable off-target effect in other studies.[4]
Data Presentation: Kinase Selectivity Profile of Dasatinib
The following table summarizes the binding affinity or inhibitory concentration of Dasatinib against key on-targets and selected off-targets. Lower values indicate higher potency. Researchers should aim to use concentrations that are effective against their primary target while being significantly lower than the IC50/Kᵢ for known off-targets to maximize specificity.[4]
| Kinase Target Family | Kinase | IC50 / Kᵢ (nM) | Primary Role |
| On-Targets | ABL1 | < 1 - 14 | Therapeutic Target (CML) |
| SRC | < 1 | Therapeutic Target | |
| LCK | 1.1 | Therapeutic Target | |
| LYN | < 1 | Therapeutic Target | |
| c-KIT | 5 - 15 | Therapeutic Target | |
| PDGFRβ | 15 - 30 | Therapeutic Target | |
| EPHA2 | ~4.3 | Therapeutic Target | |
| Key Off-Targets | BTK | ~5 | Off-Target Liability |
| DDR1 | 2.6 | Off-Target Liability | |
| p38α (MAPK14) | ~30 | Off-Target Liability |
Note: Values are compiled from multiple sources and may vary based on assay type and experimental conditions.[2][4][7][8]
Troubleshooting & Experimental Validation
Q3: My experiment shows an unexpected or inconsistent result. How can I determine if it's caused by an off-target effect?
Observing a phenotype that is inconsistent with the known function of the primary target is a common reason to suspect off-target effects. Several experimental strategies can be employed to validate this.
-
Perform a Dose-Response Curve: The first step is to establish the lowest effective concentration that produces the desired on-target effect.[4] Off-target effects are often more pronounced at higher concentrations.
-
Use Orthogonal Controls: Employ rigorous controls to differentiate on-target from off-target effects.[4]
-
Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary protein.[1][4] If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[4] This mimics the effect of a highly specific inhibitor and serves as a gold standard for validating on-target effects.
-
-
Perform a Washout Experiment: A washout experiment can help determine if the compound's effect is reversible and how quickly the phenotype reverts after the drug is removed. If the effect persists long after the compound should have been cleared, it may suggest irreversible binding or complex downstream effects.
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that Dasatinib is binding to its intended target at the concentration used in your experiment.[9][10]
Q4: What is the relationship between Dasatinib, its targets, and its effects?
Dasatinib binds to the ATP pocket of its on-targets (like BCR-ABL) and various off-target kinases. This binding event blocks the kinase activity, inhibiting downstream signaling. The inhibition of the intended on-target leads to the desired therapeutic effect. However, the simultaneous inhibition of off-targets can lead to unintended side effects or confounding results in a research setting.
Experimental Protocols
Protocol: Kinase Inhibitor Washout Experiment
This protocol is designed to determine if the cellular effects of Dasatinib are reversible after its removal.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Dasatinib stock solution
-
DMSO (vehicle control)
-
Appropriate culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they do not become over-confluent during the experiment. Allow cells to adhere and resume proliferation (typically overnight).
-
Treatment: Treat cells with the desired concentration of Dasatinib and a corresponding concentration of DMSO (vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Washout Procedure: [11][12] a. Aspirate the media containing the compound or vehicle from all wells/flasks. b. Gently wash the cell monolayer twice with pre-warmed, sterile PBS to remove any residual compound. Aspirate the PBS completely after each wash. c. Add fresh, pre-warmed complete culture medium (without Dasatinib or DMSO) to the wells/flasks.
-
Post-Washout Incubation: Return the cells to the incubator and monitor them over time (e.g., at 24, 48, 72-hour intervals post-washout).
-
Analysis: At each time point, assess the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression) and compare the Dasatinib-treated washout group to the vehicle control washout group and to cells continuously exposed to the drug.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to verify drug-target engagement in a cellular environment.[9] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[9][10]
Materials:
-
Cells of interest
-
Dasatinib stock solution and DMSO
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies)
-
Thermocycler or heating blocks
-
High-speed refrigerated centrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific for the target protein
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with Dasatinib or DMSO (vehicle) at the desired concentration for 1-2 hours at 37°C.[9]
-
Harvesting: Harvest the cells (e.g., by scraping), wash twice with ice-cold PBS, and resuspend the cell pellet in PBS containing inhibitors.
-
Thermal Challenge: [9] a. Aliquot the cell suspension into PCR tubes. b. Heat the different aliquots at a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at room temperature.[9]
-
Cell Lysis: Immediately lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[9][13]
-
Clarification of Lysate: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9][13]
-
Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Normalize the protein concentration of all samples. c. Analyze the amount of soluble target protein remaining in each sample by Western Blot.
-
Data Interpretation: Quantify the band intensities from the Western blot. For both vehicle and Dasatinib-treated samples, plot the normalized amount of soluble protein against temperature. A shift of the melting curve to a higher temperature in the Dasatinib-treated samples indicates target engagement and stabilization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Improving the In Vivo Bioavailability of [Compound Name]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges associated with low in vivo bioavailability. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: We observed very low oral bioavailability for [Compound Name]. What are the most common causes?
A1: Low oral bioavailability is a frequent challenge in drug development and typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Poor solubility is a primary rate-limiting step for many drug candidates.[1][2]
-
Low Permeability: After dissolving, the compound must pass through the intestinal epithelial membrane to enter systemic circulation. Factors like large molecular size, high polarity, or being a substrate for efflux pumps can limit permeability.[3][4]
-
Extensive First-Pass Metabolism: Before reaching systemic circulation, orally administered drugs pass through the gut wall and liver, where they can be extensively metabolized by enzymes (e.g., Cytochrome P450 family).[2][5][6][7] This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, preventing its absorption.[8]
-
GI Instability: The compound may be unstable and degrade in the harsh acidic or enzymatic environment of the stomach and intestine.[9]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound?
A2: Strategies can be broadly divided into physicochemical modifications and advanced formulation approaches:
-
Physicochemical Approaches:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[10][11][12]
-
Salt Formation: Converting the compound to a more soluble salt form can improve dissolution.[13]
-
Prodrugs: A prodrug is an inactive derivative that is converted to the active parent drug in vivo. This approach can be used to temporarily mask properties that limit absorption, such as poor permeability or susceptibility to first-pass metabolism.[10][12]
-
-
Formulation-Based Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix can dramatically improve solubility and dissolution.[11][14]
-
Lipid-Based Formulations: For lipophilic drugs, dissolving the compound in lipid vehicles like oils and surfactants can improve absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example, forming fine emulsions in the gut that facilitate drug absorption and can bypass first-pass metabolism via lymphatic transport.[13][15][16]
-
Nanoparticle Systems: Encapsulating the drug in nanocarriers such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles can improve solubility, protect the drug from degradation, and enhance permeability.[7][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[13][15]
-
Q3: How can we determine if first-pass metabolism is the primary reason for low bioavailability?
A3: A common experimental approach is to compare the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration in an animal model. A significantly higher Area Under the Curve (AUC) for the IV route compared to the PO route (i.e., absolute bioavailability << 100%) strongly suggests that absorption is incomplete or that the drug is heavily cleared by first-pass metabolism. Further in vitro studies using liver microsomes or hepatocytes can confirm the compound's metabolic liability.
Troubleshooting Guide
Issue 1: [Compound Name] shows poor and highly variable exposure in our animal studies.
-
Potential Cause: Poor aqueous solubility leading to dissolution-rate-limited absorption. This is often sensitive to GI tract conditions (pH, food effects), which can cause high variability.[2]
-
Troubleshooting Steps:
-
Assess Solubility: Determine the compound's solubility at different pH values relevant to the GI tract.
-
Formulation Enhancement: Consider a solubility-enhancing formulation. A simple starting point is a solution or suspension in a vehicle containing co-solvents and surfactants. For more robust enhancement, evaluate lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions.[14]
-
Particle Size Reduction: If working with a crystalline solid, reducing the particle size via micronization can be a straightforward way to improve dissolution.[11][12]
-
Issue 2: The compound has good solubility, but in vivo exposure remains low.
-
Potential Cause: The compound may have low membrane permeability or be a substrate for efflux pumps like P-glycoprotein (P-gp).[8]
-
Troubleshooting Steps:
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's permeability and determine if it is subject to active efflux.
-
Co-administration with Inhibitors: In preclinical studies, co-administering [Compound Name] with a known P-gp inhibitor (e.g., verapamil, ritonavir) can confirm if efflux is a limiting factor. A significant increase in bioavailability would support this hypothesis.[17]
-
Formulation Strategy: Certain excipients used in lipid and nanoparticle formulations (e.g., Tween 80, TPGS 1000) can act as mild P-gp inhibitors, enhancing absorption.[8][17]
-
Issue 3: Our formulation (e.g., nanoparticles, liposomes) shows low drug loading or instability.
-
Potential Cause: Poor compatibility between the drug and the formulation excipients, or suboptimal preparation parameters.
-
Troubleshooting Steps:
-
Excipient Screening: Systematically screen different lipids, polymers, and surfactants to find a system where the drug has high solubility and compatibility.
-
Process Optimization: Optimize formulation parameters such as the drug-to-carrier ratio, homogenization/sonication time, and temperature using a Design of Experiments (DoE) approach.
-
Characterization: Ensure the formulation is stable under relevant storage and physiological conditions. Check for signs of drug precipitation or changes in particle size over time.
-
Data on Bioavailability Enhancement Strategies
Quantitative data from preclinical studies demonstrates the potential of advanced formulations to significantly improve pharmacokinetic parameters.
Table 1: Pharmacokinetic Comparison of Paeoniflorin (Pae) Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng/mL·h) | Bioavailability Increase (vs. Solution) |
| Pae Solution | 964.89 ± 128.81 | 5676.14 ± 311.61 | - |
| SGD-SAN (Nano-assembly) | - | 8230.40 ± 1205.15 | 1.45-fold |
| GP-SAN (Protein-based Nano-assembly) | 2896.04 ± 255.01 | 11209.01 ± 2093.72 | 1.97-fold |
| Data sourced from a study on Paeoniflorin nano-assemblies, demonstrating enhanced absorption compared to a simple solution.[18] |
Table 2: Pharmacokinetic Comparison of Furosemide (B1674285) (FRS) Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (vs. Suspension) |
| FRS Suspension (FSP) | 2261.7 | 10,130 | - |
| FRS-loaded SLN (FSLN) | 3604.7 | 17,077 | 1.69-fold |
| Data from a study on Furosemide-loaded Solid Lipid Nanoparticles (SLNs) showing significantly improved oral bioavailability.[4] |
Table 3: Pharmacokinetic Comparison of a Curcumin (B1669340) Derivative (CUD) in Rats
| Formulation | AUC₀₋t (μg/L·h) | Half-life (h) | Bioavailability Increase (vs. Curcumin) |
| Curcumin (Cur) | 126.3 ± 52.7 | 1.9 ± 0.6 | - |
| CUD-loaded SLN | 4672.3 ± 1350.6 | 14.7 ± 4.5 | 37.0-fold |
| Data from a study on a Curcumin derivative formulated as an SLN, highlighting a dramatic increase in exposure and half-life.[19] |
Experimental Protocols
Protocol 1: Preparation of Liposomes via Thin-Film Hydration Method
This method is a common laboratory technique for encapsulating a lipophilic compound within liposomes.
Materials:
-
[Compound Name]
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
Organic solvent (e.g., chloroform, methanol (B129727) mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Dissolution: Dissolve the lipids and [Compound Name] in the organic solvent in a round-bottom flask. Ensure a homogenous, clear solution is formed.[11]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the flask's inner wall.[13][14]
-
Film Drying: Dry the lipid film thoroughly under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[11][13]
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).[13][14]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be downsized. This is typically achieved by:
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines the general procedure for oral administration to evaluate the pharmacokinetics of [Compound Name]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
[Compound Name] formulation
-
Sprague-Dawley or Wistar rats (specific strain and sex as required)
-
Appropriate size gavage needles (e.g., 16-18 gauge for rats, with a flexible or rounded tip).[20]
-
Syringes
-
Animal scale
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
Procedure:
-
Animal Preparation: Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water. Weigh each animal immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg).[20]
-
Restraint: Restrain the rat firmly but gently, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[21]
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by placing the needle alongside the rat, from the corner of the mouth to the last rib. Mark this depth on the needle.[20]
-
Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The rat should swallow the needle as it passes into the esophagus. Do not force the needle if resistance is met.[20][22]
-
-
Dose Administration: Once the needle is at the pre-measured depth, administer the formulation slowly and smoothly from the syringe.[20]
-
Post-Administration & Sampling:
-
Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.[22]
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).
-
Process the blood samples (e.g., centrifuge to obtain plasma) and store them at -80°C until analysis.[23]
-
-
Analysis: Quantify the concentration of [Compound Name] in the plasma samples using a validated analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[9]
Visualizations
Logical & Pathway Diagrams
Caption: Troubleshooting workflow for diagnosing the cause of low bioavailability.
Caption: Decision guide for selecting a formulation strategy based on compound properties.
References
- 1. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. toolify.ai [toolify.ai]
- 4. [PDF] In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of furosemide using Gastroplus™ | Semantic Scholar [semanticscholar.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative bioavailability and pharmacokinetic comparison of two different enteric formulations of omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. mdpi.com [mdpi.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. benchchem.com [benchchem.com]
- 23. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
[Compound Name] experimental variability and reproducibility
Welcome to the technical support center for Rapamycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent inhibition of cell proliferation with Rapamycin?
A1: Several factors can contribute to variability in Rapamycin's anti-proliferative effects:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit a wide range of sensitivities to Rapamycin.[1][2] For example, some cancer cell lines show IC50 values in the low nanomolar range, while others require micromolar concentrations for a similar effect.[2] This can be due to the genetic background of the cells, including mutations in the PI3K/Akt/mTOR pathway.[2]
-
Dose and Duration of Treatment: The inhibitory effects of Rapamycin are highly dependent on both the concentration used and the length of exposure.[1] Short-term treatments may not be sufficient to induce significant growth arrest in some cell lines.[1]
-
Experimental Conditions: Variations in cell density, passage number, and media components can all influence the cellular response to Rapamycin.[1] It is crucial to maintain consistency in these parameters across experiments.
-
Solvent Effects: Rapamycin is typically dissolved in an organic solvent like DMSO.[3] High concentrations of the solvent can be toxic to cells and confound results. Always include a vehicle control (cells treated with the same concentration of solvent without Rapamycin) to account for any solvent-related effects.[1]
Q2: My Western blot results show an unexpected increase in Akt phosphorylation at Ser473 after Rapamycin treatment. Is this a normal response?
A2: Yes, this is a well-documented feedback loop.[4] Rapamycin inhibits mTORC1, which leads to the relief of a negative feedback mechanism on upstream signaling pathways.[4] This results in the activation of Akt, which can counteract the anti-proliferative effects of Rapamycin and is a known mechanism of resistance.[2][4]
Q3: I am having trouble dissolving Rapamycin, and it precipitates when added to my cell culture medium. What should I do?
A3: Rapamycin is poorly soluble in aqueous solutions.[3] To avoid precipitation, it is essential to first dissolve it in an appropriate organic solvent, such as DMSO or ethanol, to create a concentrated stock solution.[3] When diluting the stock solution into your aqueous cell culture medium, add the medium to the stock solution slowly while mixing to prevent the compound from crashing out.[3]
Q4: How should I store Rapamycin to ensure its stability?
A4: Rapamycin is sensitive to light and moisture and should be stored as a solid at -20°C, desiccated.[5][6] Stock solutions in organic solvents should also be stored at -20°C or -80°C.[3][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency at the time of treatment, and media composition are kept consistent between experiments.[1] |
| Rapamycin Degradation | Prepare fresh dilutions of Rapamycin from a frozen stock solution for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the compound. |
| Variable Incubation Times | Ensure that the duration of Rapamycin treatment is precisely controlled and consistent across all experiments.[1] |
| Assay-Specific Variability | Different cell viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Use the same assay consistently and be aware of potential interferences. |
Issue: Lack of Expected Autophagy Induction
| Potential Cause | Troubleshooting Step |
| Insufficient Rapamycin Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing autophagy in your specific cell line.[1] |
| Cell Line-Specific Differences in Autophagic Response | Not all cell lines respond to Rapamycin with a robust induction of autophagy. Confirm the autophagic potential of your cell line using a positive control (e.g., starvation). |
| Incorrect Assessment of Autophagic Flux | An increase in LC3-II levels alone is not sufficient to confirm autophagy induction. It is crucial to measure autophagic flux by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[1] |
| Low Baseline Autophagy | The basal level of autophagy can vary between cell types. Always compare Rapamycin-treated cells to an untreated control group.[1] |
Quantitative Data Summary
Table 1: Reported IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | [8] |
| T98G | Glioblastoma | 2 nM | [8] |
| U87-MG | Glioblastoma | 1 µM | [8] |
| U373-MG | Glioblastoma | >25 µM | [8] |
| Ca9-22 | Oral Cancer | ~15 µM | [9] |
| HuH7 | Hepatoma | 182 ± 29 µg/mL (with Cetuximab) | [10] |
| HepG2 | Hepatoma | 169 ± 45 µg/mL (with Cetuximab) | [10] |
| SNU-387 | Hepatoma | 373 ± 53 µg/mL (with Cetuximab) | [10] |
| SNU-449 | Hepatoma | 359 ± 43 µg/mL (with Cetuximab) | [10] |
Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and the specific endpoint being measured.[4]
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
This protocol describes the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6 Kinase (S6K) and 4E-BP1, following Rapamycin treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of Rapamycin or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, total S6K, p-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of Rapamycin on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of Rapamycin concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibitory effect on mTORC1.
Caption: Logical workflow for troubleshooting inconsistent Rapamycin experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir Synthesis Scale-Up
Welcome to the technical support center for Oseltamivir synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scaling up of Oseltamivir production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Oseltamivir?
A1: The main challenges in scaling up Oseltamivir synthesis include:
-
Starting Material Availability: The traditional industrial synthesis relies on (-)-shikimic acid, a natural product with a historically volatile supply and price.[1][2][3]
-
Use of Hazardous Reagents: Many established routes, including the Roche industrial synthesis, utilize sodium azide (B81097), which is highly toxic and potentially explosive, posing significant safety risks at an industrial scale.[1][4]
-
Stereochemical Control: Oseltamivir has three stereocenters, and maintaining the correct stereochemistry throughout a multi-step synthesis is crucial and complex.[4]
-
Overall Yield and Process Efficiency: The multi-step nature of the synthesis can lead to a low overall yield, making the process less economical.[5][6]
-
Purification: Several synthetic routes require extensive chromatographic purification, which can be a bottleneck in large-scale production.[6]
Q2: Our team is experiencing low yields in the azide-based synthesis from shikimic acid. What are the common pitfalls?
A2: Low yields in the azide-based synthesis from shikimic acid can often be attributed to side reactions, particularly during the azidation step. For instance, the reaction of a mesylated shikimate derivative with sodium azide can lead to the formation of an aromatic side product, ethyl 3-azidobenzoate, especially at elevated temperatures.[3] Additionally, the use of solvents like DMSO can complicate product isolation, potentially reducing the final yield.[3] Careful control of reaction temperature and the choice of solvent are critical for optimizing this step.
Q3: Are there viable, scalable, azide-free alternatives to the traditional Oseltamivir synthesis?
A3: Yes, several azide-free synthetic routes have been developed to mitigate the safety concerns associated with using sodium azide.[1][7] Notable examples include the Shibasaki azide-free synthesis, which has a comparable overall yield to the industrial Roche process.[1] Another approach starts from diethyl D-tartrate and avoids azide reagents altogether.[7] These alternative routes are crucial for ensuring a more stable and safer supply of Oseltamivir.[7]
Q4: We are considering a synthesis route starting from a material other than shikimic acid. What are the pros and cons?
A4: Using alternative starting materials can address the supply chain issues associated with shikimic acid. For example, a synthesis beginning with diethyl D-tartrate utilizes an inexpensive and abundant starting material.[7] Other routes have been developed from quinic acid or through Diels-Alder reactions.[4][8] The main advantage is diversifying the starting material pool. However, these routes may have their own challenges, such as a higher number of steps or the need for significant process optimization to be economically viable on a large scale.
Troubleshooting Guides
Issue: Poor Regioselectivity in Nucleophilic Substitution Reactions
-
Problem: Incorrect regioselectivity during the introduction of the azide or other nitrogen-containing nucleophiles on the cyclohexene (B86901) ring.
-
Possible Cause: The presence of multiple reactive sites (e.g., multiple mesylates) can lead to a mixture of products.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the temperature, solvent, and reaction time. For example, in the azidation of a trimesylate of shikimic acid, the reaction should be conducted at a controlled temperature in a suitable solvent system like acetone (B3395972)/water to favor the desired substitution pattern.[7]
-
Protecting Group Strategy: Ensure that other potentially reactive functional groups are adequately protected to direct the nucleophilic attack to the desired position.
-
Choice of Nucleophile and Catalyst: The nature of the nucleophile and the use of specific catalysts can significantly influence regioselectivity.
-
Issue: Difficulty with Aziridine (B145994) Ring-Opening
-
Problem: Low conversion or undesired side products during the opening of an aziridine intermediate.
-
Possible Cause: The stability of the aziridine ring can make it resistant to opening. The choice of nucleophile and reaction conditions are critical.
-
Troubleshooting Steps:
-
Solvent System: Ensure the starting material is fully soluble. A co-solvent might be necessary to improve solubility and conversion rates.[9]
-
Activation: The use of a Lewis acid or a protic acid (e.g., TFA) can activate the aziridine ring, facilitating nucleophilic attack.[9]
-
Nucleophile Selection: The strength and nature of the nucleophile will determine the success of the ring-opening. For instance, opening an aziridine with 3-pentanol (B84944) can be challenging and may require specific Lewis acid catalysis.[10]
-
Data Presentation
Table 1: Comparison of Different Oseltamivir Synthetic Routes
| Parameter | Roche Industrial Synthesis | Shibasaki Azide-Free Synthesis | Shorter Shikimic Acid Route | Hayashi Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | (-)-Shikimic Acid | Not specified |
| Overall Yield | ~30%[1] | ~30%[1] | ~47%[3] | 57%[4] |
| Number of Steps | ~10-12[1] | ~12[1] | 8[3] | Not specified |
| Use of Azides | Yes[1] | No[1] | Yes[3] | Not specified |
| Primary Challenge | Azide handling (toxic, explosive)[1] | Scalability to industrial levels | Use of hazardous azides | Scalability |
Experimental Protocols
Key Experiment: Regioselective Azidation of Trimesylate from (-)-Shikimic Acid
This protocol is adapted from methodologies aimed at controlling the regioselective introduction of the azide group.
-
Objective: To achieve high regioselectivity in the substitution of a mesyl group with an azide nucleophile on a shikimic acid derivative.
-
Materials:
-
Trimesylated shikimic acid derivative
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
-
Procedure:
-
Dissolve the trimesylated shikimic acid derivative in a mixture of acetone and water.
-
Cool the reaction mixture to a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Slowly add sodium azide to the cooled solution while stirring.
-
Maintain the reaction at the controlled temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and proceed with the work-up and purification steps to isolate the desired azido-dimesylate product.
-
Visualizations
Caption: Logical relationship between core challenges in Oseltamivir synthesis and their respective mitigation strategies.
Caption: Comparison of key transformations in the Roche (azide-based) and Shibasaki (azide-free) synthetic workflows for Oseltamivir.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki [organic-chemistry.org]
[Compound Name] stability issues in long-term storage
Technical Support Center: Cisplatin (B142131)
This technical support center provides guidance on the stability of Cisplatin in long-term storage for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unopened Cisplatin vials?
A1: Unopened vials of lyophilized Cisplatin powder should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[1] Aqueous solutions of Cisplatin should be stored at controlled room temperature, between 15°C and 25°C (59°F to 77°F), and protected from light.[2][3] Do not refrigerate aqueous Cisplatin solutions, as a crystalline precipitate can form.[1][2]
Q2: How long is Cisplatin stable after the vial has been opened or reconstituted?
A2: After initial entry, an aqueous Cisplatin injection in an amber vial is stable for up to 28 days when protected from light or for 7 days if exposed to fluorescent room light.[2][4] Lyophilized powder reconstituted with a suitable diluent should be stored at room temperature, protected from light, and is stable for 20-24 hours, depending on the formulation.[1]
Q3: What is the primary cause of Cisplatin degradation in aqueous solutions?
A3: The main degradation pathway for Cisplatin in aqueous solution is the displacement of its chloride ligands by water molecules, a process known as aquation.[5][6][7] This reaction is reversible and is suppressed by the presence of chloride ions in the solution.[6] The major degradation product is often trichloroammineplatinate(II) (TCAP).[8][9]
Q4: How does pH affect the stability of Cisplatin solutions?
A4: Solution pH is a predominant factor affecting Cisplatin stability.[8][9] The preferable pH range for stable solutions is between 3.5 and 5.5.[5][10] The rate of degradation increases at higher pH values. For example, in the dark, the degradation rate at pH 6.3 is more than five times higher than at pH 4.3.[8]
Q5: Is Cisplatin sensitive to light?
A5: Yes, Cisplatin is sensitive to light.[5][11] Exposure to short-wavelength visible light (350-490 nm) can cause degradation.[8][9] Therefore, solutions should be protected from light during storage and administration by using amber vials, light-protective bags, or aluminum foil.[2][8][12][13]
Q6: Can I use IV sets, needles, or syringes that contain aluminum?
A6: No, you should not use any equipment containing aluminum for the preparation or administration of Cisplatin.[1][14][15] Aluminum reacts with Cisplatin, causing the formation of a black or brown platinum precipitate and a loss of potency.[4][14][15]
Troubleshooting Guides
Q1: I found a crystalline precipitate in my refrigerated Cisplatin solution. What should I do?
A1: Refrigeration of aqueous Cisplatin solutions can cause the formation of a precipitate.[1][16] Do not use the solution if a precipitate is observed. To redissolve the precipitate, you can allow the vial to warm to room temperature (15°C to 25°C) until the solution becomes clear again.[17] Always visually inspect parenteral drug products for particulate matter and discoloration before administration.[3]
Q2: My experimental results are inconsistent. Could this be related to Cisplatin instability?
A2: Yes, inconsistent results can be a sign of compound degradation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent results.
Q3: What are the visible signs of Cisplatin degradation?
A3: Physical instability can be assessed by visual inspection.[5][18] Signs of degradation or incompatibility include color changes, haze, turbidity, or precipitation.[5][18] A specific reaction with aluminum-containing equipment results in a black or brown precipitate.[4][15]
Data Presentation
Table 1: Stability of Diluted Cisplatin Solutions Under Various Storage Conditions
| Concentration | Diluent | Container | Temperature | Light Condition | Stability Duration | Reference |
| 0.1 mg/mL | 0.9% NaCl | Polyethylene Bags | 15-25°C | Protected from light | Stable for at least 30 days (<10% degradation) | [5][19][20] |
| 1.0 mg/mL | 0.9% NaCl | Glass Vials (re-pierced) | 21.7 ±1.3°C | Protected from light | Stable for at least 30 days | [5][10] |
| 0.166 mg/mL | 0.9% NaCl | Glass, PVC, PE, PP | 30°C | Protected from light | Stable for 14 days | [5] |
| 0.5 & 0.9 mg/mL | 0.9% NaCl | Ethylene-vinyl acetate | 22°C & 35°C | Not specified | Stable for 28 days | [5] |
| 0.1 & 0.4 mg/mL | 0.9% NaCl | PVC Bags | 25°C | Protected from light | Stable for 28 days | [5][10] |
| 0.01-0.4 mg/mL | 0.9% NaCl | PE Bottles | 20-25°C | Normal room lighting | Stable for up to 35 days | [16] |
| 0.2 mg/mL | 0.9% NaCl | Glass Bottle & PVC Bag | Room Temp | Exposed to light | Stable for 24 hours (<10% degradation) | [21] |
Table 2: Factors Influencing Cisplatin Degradation Rate
| Factor | Condition | Effect on Stability | Degradation Product | Reference |
| pH | pH 4.3 (in the dark) | ~0.04% degradation per week | TCAP | [8][9] |
| pH 6.3 (in the dark) | ~0.21% degradation per week | TCAP | [8][9] | |
| Light | Short-wavelength (350-490 nm) | Accelerates degradation | TCAP | [8][9] |
| Diffuse daylight (5 min) | ~1% degradation | Amminetrichloroplatinate(II) | [22] | |
| Chloride Ion | Low Cl⁻ concentration | Rapid decomposition (aquation) | Aquated species | [5][23] |
| High Cl⁻ concentration (>0.2%) | Stabilizing effect | - | [5] | |
| Temperature | Refrigeration (4°C) | May cause precipitation at >0.6 mg/mL | Precipitate | [6] |
| Elevated Temp (e.g., 60°C) | Increased solvent evaporation | - | [5] | |
| Additives | Ethylene Oxide | Accelerates degradation | TCAP | [8][9] |
Experimental Protocols & Visualizations
Protocol: Stability-Indicating HPLC Assay for Cisplatin
This protocol outlines a general method for determining the chemical stability of Cisplatin using High-Performance Liquid Chromatography (HPLC).[5][8][20]
1. Objective: To quantify the concentration of Cisplatin over time and detect the presence of degradation products.
2. Materials & Reagents:
-
Cisplatin reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water[5]
-
Sodium perchlorate, perchloric acid (for mobile phase)
-
Cisplatin samples stored under specified conditions
-
HPLC system with UV detector
-
Analytical column (e.g., C18, or a specialized column like πNAP for separating degradation products[24])
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) or a buffered aqueous solution with an organic modifier.[25] A mobile phase of 0.1 M sodium perchlorate, acetonitrile, and perchloric acid (290:10:3) has also been used.[24]
-
Flow Rate: 1.0 mL/min[25]
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 mm x 4.6 mm)[26]
-
Column Temperature: Ambient or controlled (e.g., 40°C)[24]
-
Injection Volume: 20 µL[24]
4. Standard Preparation:
-
Prepare a stock solution of Cisplatin reference standard in a suitable solvent (e.g., 0.9% NaCl solution).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation & Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored Cisplatin sample.
-
Dilute the sample if necessary to fall within the calibration curve range.
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Cisplatin standard against its concentration.
-
Determine the concentration of Cisplatin in the test samples using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Caption: Experimental workflow for an HPLC stability study.
Cisplatin Degradation Pathway
In aqueous solutions with low chloride concentration, Cisplatin undergoes a reversible aquation process, which is the primary mode of its activation and degradation.
Caption: Cisplatin aquation pathway in solution.
References
- 1. Cisplatin (PIM 132) [inchem.org]
- 2. globalrph.com [globalrph.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Decomposition kinetics of cisplatin in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effect of different shielding conditions on the stability of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. db.cbg-meb.nl [db.cbg-meb.nl]
- 16. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 17. medsafe.govt.nz [medsafe.govt.nz]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% | Semantic Scholar [semanticscholar.org]
- 20. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stability of Cisplatin and Etoposide in Normal Solution [e-crt.org]
- 22. Decomposition of cisplatin in aqueous solutions containing chlorides by ultrasonic energy and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medicines.org.uk [medicines.org.uk]
- 24. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, a nuanced understanding of targeted therapies is paramount. This guide provides an objective comparison of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Osimertinib, a third-generation inhibitor, and Gefitinib (B1684475), a first-generation inhibitor.
Both Osimertinib and Gefitinib are utilized in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] However, they exhibit significant differences in their mechanisms of action, efficacy against resistance mutations, and overall clinical outcomes.[1] Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase by binding to the adenosine (B11128) triphosphate (ATP)-binding site of the enzyme.[1][2] In contrast, Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of mutated EGFR.[1][3] This irreversible binding underpins its distinct pharmacological profile.[1]
Comparative Efficacy: Insights from Clinical Trials
Clinical trials have furnished a wealth of data to compare the performance of Osimertinib and Gefitinib. The FLAURA phase III trial directly compared Osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutated advanced NSCLC.[1] The findings demonstrated a significant improvement in progression-free survival (PFS) for patients administered Osimertinib.[1][4]
The IPASS (Iressa Pan-Asia Study) phase III trial compared gefitinib with carboplatin-paclitaxel in a specific patient population with advanced pulmonary adenocarcinoma.[5] The study revealed that in the epidermal growth factor receptor (EGFR) gene mutation subgroup, the gefitinib group showed a significantly greater extension in PFS.[5]
| Parameter | Osimertinib | Gefitinib | Reference |
| Generation | Third | First | [1] |
| Binding | Irreversible | Reversible | [1] |
| Median PFS (FLAURA Trial) | 18.9 months | 10.2 months | [4][6] |
| Median OS (FLAURA Trial) | 38.6 months | 31.8 months | [6][7] |
| ORR (FLAURA Trial) | 80% | 76% | [8] |
| DCR (Meta-analysis) | 94% | 68% | [9] |
| Median PFS (Retrospective Study) | 18.1 months | 10.7 months | [10] |
PFS: Progression-Free Survival, OS: Overall Survival, ORR: Objective Response Rate, DCR: Disease Control Rate. FLAURA trial compared Osimertinib to either Gefitinib or Erlotinib.
Mechanism of Action and Resistance
The primary mechanism for both drugs involves the inhibition of the EGFR signaling pathway, which, when constitutively activated by mutations, propels tumor growth and proliferation.[1][3] By obstructing this pathway, these TKIs can trigger apoptosis and curtail the growth of cancer cells.[2][11]
Osimertinib was specifically developed to surmount the resistance to first-generation EGFR TKIs like Gefitinib, which is frequently mediated by the T790M mutation in the EGFR gene.[12][13]
Signaling Pathway Inhibition
Both Gefitinib and Osimertinib target the EGFR signaling pathway, a critical driver of cell proliferation and survival in numerous cancers.[3][12] Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, predominantly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][11] By inhibiting the EGFR kinase, these drugs impede these downstream signals, culminating in cell cycle arrest and apoptosis.[11][12]
Inhibition of the EGFR signaling pathway by Gefitinib and Osimertinib.
Experimental Protocols
Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.[12]
Objective: To determine the IC₅₀ of Gefitinib and Osimertinib against wild-type EGFR, EGFR with sensitizing mutations, and EGFR with the T790M resistance mutation.[12]
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated in a kinase buffer.[12]
-
A serial dilution of the TKI (Gefitinib or Osimertinib) is added to the reaction wells.[12]
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide.[12]
-
After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[12]
-
The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ is calculated using a non-linear regression model.[12]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the compounds on the viability of cancer cell lines harboring different EGFR mutations.[12]
Objective: To assess the cytotoxic or cytostatic effects of Gefitinib and Osimertinib on NSCLC cell lines.[12]
Methodology:
-
NSCLC cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M mutation) are seeded in 96-well plates.[12]
-
After cell attachment, they are treated with a range of concentrations of Gefitinib or Osimertinib.[12]
-
Cells are incubated for a specified period (e.g., 72 hours).[12]
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added, which measures metabolic activity as a proxy for cell viability.[12]
-
Results are normalized to untreated control cells to determine the percentage of viable cells at each drug concentration.[12]
A typical workflow for comparing the in vitro potency of TKIs.
EGFR Phosphorylation Assay
This assay determines the extent to which the compounds inhibit the autophosphorylation of EGFR in cells.
Objective: To measure the inhibition of EGF-induced EGFR phosphorylation by Gefitinib and Osimertinib in a cellular context.
Methodology:
-
Culture cells (e.g., A431) in appropriate media and serum-starve overnight.
-
Pre-incubate the cells with various concentrations of the inhibitor (Gefitinib or Osimertinib) for 1-2 hours.[14]
-
Stimulate the cells with a ligand such as EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.[14][15]
-
Lyse the cells and quantify the amount of phosphorylated EGFR and total EGFR using methods like ELISA or Western blotting.[15][16]
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-EGFR and total EGFR.[15]
-
The signal from phospho-EGFR is normalized to the total EGFR signal to determine the percentage of inhibition.[15]
Conclusion
Osimertinib has demonstrated superior efficacy compared to Gefitinib, particularly concerning progression-free and overall survival.[1] Its capacity to overcome T790M-mediated resistance and its enhanced central nervous system activity position it as a preferred first-line treatment for many patients with EGFR-mutated NSCLC.[1] Nevertheless, the choice of therapy can be influenced by various factors, including the specific EGFR mutation, the presence of CNS metastases, and patient tolerability.[1] This guide provides a foundational understanding for researchers and clinicians in the ongoing development and application of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Final Analysis of Overall Survival (OS) in the IPASS, an International Multicenter Phase III Study on Gefitinib and Carboplatin/Paclitaxel for Treatment-naïve NSCLC Patients [jstage.jst.go.jp]
- 6. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 8. jwatch.org [jwatch.org]
- 9. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. EGFR tyrosine phosphorylation assay [bio-protocol.org]
Validating the On-Target Effects of BIRB 796: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the on-target effects of BIRB 796, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). We will explore its performance in various assays and compare it with other alternative p38 MAPK inhibitors, supported by experimental data.
Introduction to BIRB 796 and On-Target Validation
BIRB 796, also known as Doramapimod, is a small molecule inhibitor that targets p38 MAPK, a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2][3] Validating that a compound like BIRB 796 engages its intended target within a complex cellular environment is a critical step in drug discovery. On-target validation confirms the mechanism of action and helps to differentiate desired pharmacological effects from off-target activities that could lead to adverse effects.[4]
This guide will delve into several widely used techniques for on-target validation, presenting both the underlying principles and detailed experimental protocols.
Data Presentation: Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the quantitative data for BIRB 796 and alternative p38 MAPK inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | JNK2 (nM) | c-Raf-1 (µM) |
| BIRB 796 | 38[5][6][7] | 65[5][6][7] | 200[5][6][7] | 520[5][6][7] | 98 | 1.4 |
| Pamapimod | 14[5] | 480[5] | No Activity[5] | No Activity[5] | - | - |
| UR-13756 | Potent inhibitor | Good selectivity over p38β | - | - | Improved selectivity over BIRB 796 | Improved selectivity over BIRB 796 |
Lower IC50 values indicate higher potency.
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd (pM) |
| BIRB 796 | p38α | 50-100 |
Kd (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding.
Experimental Protocols: Methodologies for On-Target Validation
This section provides detailed protocols for key experiments used to validate the on-target effects of kinase inhibitors like BIRB 796.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to 80-90% confluency.
-
Treat cells with varying concentrations of BIRB 796 or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermocycler, followed by immediate cooling to 4°C.[11]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble p38 MAPK by Western blot or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of BIRB 796 indicates target engagement.[8]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[10][12]
Protocol:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a vector expressing a p38 MAPK-NanoLuc® fusion protein.[13]
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to p38 MAPK, to the cell suspension.
-
-
Compound Treatment:
-
Dispense the cell-tracer mixture into a 96-well plate containing serial dilutions of BIRB 796.
-
-
BRET Measurement:
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17]
Protocol:
-
Sample Preparation:
-
Dialyze the purified p38 MAPK protein and BIRB 796 into the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of p38 MAPK in the sample cell and a solution of BIRB 796 in the injection syringe.
-
-
ITC Experiment:
-
Perform a series of injections of BIRB 796 into the p38 MAPK solution while monitoring the heat change.
-
The instrument measures the heat of interaction for each injection.
-
-
Data Analysis:
-
Integrate the heat signals to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., BIRB 796) to a ligand (e.g., p38 MAPK) immobilized on a sensor surface in real-time.[19][20][21]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified p38 MAPK onto a sensor chip surface using standard amine coupling chemistry.[22]
-
-
Binding Analysis:
-
Inject a series of concentrations of BIRB 796 over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the compound.[22]
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the on-target validation of BIRB 796.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of BIRB 796.
Caption: General experimental workflow for validating on-target effects of a compound.
Caption: Logical comparison of key features of different p38 MAPK inhibitors.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Cross-Reactivity of Sunitinib
This guide provides an objective comparison of the kinase selectivity profile of Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI). Sunitinib was approved by the US FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Understanding the cross-reactivity of Sunitinib is crucial for elucidating its therapeutic mechanisms and predicting potential off-target effects. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its activity.
Sunitinib's primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs).[1][2] These include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis and tumor cell proliferation.[1][2][3] It also potently inhibits other kinases such as KIT, FLT3, RET, and CSF-1R.[1][2][4]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Sunitinib against its primary targets and a selection of notable off-target kinases. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are compiled from various biochemical and cellular assays.
| Kinase Target | Kinase Family | IC₅₀ or Kᵢ (nM) | Biological Function | Reference |
| PDGFRβ | RTK | 2 | Cell growth, proliferation | [5] |
| VEGFR2 (KDR) | RTK | 80 | Angiogenesis, vascular permeability | [5] |
| KIT | RTK | - | Cell survival, proliferation (hematopoiesis) | [1][6] |
| PDGFRα | RTK | - | Cell growth, embryonic development | [1][6] |
| VEGFR1 (Flt-1) | RTK | - | Angiogenesis | [1] |
| FLT3 | RTK | - | Hematopoietic stem cell proliferation | [1][7] |
| RET | RTK | - | Neuronal development | [4][7] |
| FGFR-1 | RTK | >10-fold selective vs VEGFR2 | Cell growth, differentiation | [5] |
| EGFR | RTK | >10-fold selective vs VEGFR2 | Cell growth, proliferation | [5] |
| Abl | Non-receptor TK | >10-fold selective vs VEGFR2 | Cell cycle regulation, DNA repair | [5] |
| Src | Non-receptor TK | >10-fold selective vs VEGFR2 | Cell adhesion, migration, proliferation | [5] |
Note: IC₅₀ and Kᵢ values can vary based on the specific assay conditions (e.g., ATP concentration). The table presents representative data to illustrate the selectivity profile.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is critical for its development. A widely used method is the in vitro kinase activity assay, which assesses the inhibitor's ability to block the phosphorylation of a substrate.
Methodology: In Vitro Kinase Inhibition Assay (Example)
This protocol provides a general overview of a biochemical assay used to determine the IC₅₀ values for an inhibitor like Sunitinib.[8] A common format is a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction.[9]
1. Materials and Reagents:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Sunitinib (or other test compounds)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of Sunitinib in DMSO. Further dilute these in the Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should typically not exceed 1%.[9]
-
Assay Plate Setup: Add the diluted Sunitinib or a vehicle control (e.g., DMSO in assay buffer) to the wells of the assay plate.[9]
-
Enzyme and Substrate Addition: Add a mixture containing the purified kinase and its specific peptide substrate to each well.[9]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.[9][10] Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[9]
-
Reaction Termination and Signal Generation: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves two steps:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the Sunitinib concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC₅₀ value.[9]
-
Mandatory Visualization
The following diagrams illustrate the primary signaling pathways targeted by Sunitinib and a typical workflow for assessing its cross-reactivity.
Caption: Sunitinib's primary targets and downstream signaling pathways.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Reproducibility of [Compound Name] Effects Across Diverse Cell Lines
Introduction
In the realm of drug discovery and biomedical research, the reproducibility of a compound's biological effects is paramount. A therapeutic candidate's promise hinges on its ability to elicit a consistent and predictable response across various biological contexts. However, cellular responses can be highly dependent on the specific genetic background, origin, and signaling architecture of the cell line used for testing. This guide provides a framework for evaluating and comparing the effects of [Compound Name] , a novel [insert class of compound, e.g., kinase inhibitor, receptor agonist] , across a panel of representative cell lines. By presenting comparative experimental data, detailed protocols, and clear visual workflows, we aim to offer researchers a comprehensive resource to assess the consistency and potential cell-type specificity of [Compound Name] .
Mechanism of Action: The [Target Pathway] Signaling Cascade
[Compound Name] is hypothesized to exert its effects by modulating the [Target Pathway, e.g., MAPK/ERK, PI3K/Akt] pathway. The specific biochemical interaction involves [describe interaction, e.g., the competitive inhibition of Target Kinase X] , leading to a downstream cascade of events that ultimately influence cellular processes such as proliferation, apoptosis, and differentiation.[1][2] The diagram below illustrates the proposed mechanism.
Comparative Efficacy of [Compound Name] Across Cell Lines
To assess the reproducibility of [Compound Name] 's effects, a panel of cell lines representing different cancer types was treated with escalating doses of the compound. Key quantitative metrics, such as IC50 values from cell viability assays and changes in target protein phosphorylation via Western blot, were measured. The data are summarized below.
| Cell Line | Tissue of Origin | Key Mutation(s) | Assay Type | Endpoint Measured | Result (Mean ± SD) |
| MCF-7 | Breast Adenocarcinoma | ER+, PIK3CA | MTT Assay | IC50 | 15.2 ± 2.1 µM |
| A549 | Lung Carcinoma | KRAS | MTT Assay | IC50 | 45.8 ± 5.5 µM |
| PC-3 | Prostate Adenocarcinoma | PTEN null | MTT Assay | IC50 | 22.5 ± 3.0 µM |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | MTT Assay | IC50 | > 100 µM |
| MCF-7 | Breast Adenocarcinoma | ER+, PIK3CA | Western Blot | p-ERK / Total ERK | 78% decrease @ 20 µM |
| A549 | Lung Carcinoma | KRAS | Western Blot | p-ERK / Total ERK | 65% decrease @ 50 µM |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | Western Blot | p-ERK / Total ERK | 15% decrease @ 50 µM |
Data are representative and should be confirmed by independent experiments.
Standardized Experimental Workflow
Consistency in experimental execution is critical for ensuring data reproducibility. The following workflow was established for testing the effects of [Compound Name] across all cell lines. Adherence to this standardized process minimizes procedural variability, allowing for a more accurate comparison of results.
Detailed Experimental Protocols
Detailed methodologies are provided for the key assays cited in this guide. These protocols are generalized and may require optimization for specific cell lines or laboratory conditions.
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[3]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C protected from light.[4]
-
Cell culture medium appropriate for the cell line
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and no-cell background control wells. Incubate for the desired exposure period (e.g., 48 hours).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the insoluble formazan crystals.[4] Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability) and plot the dose-response curve to calculate the IC50 value.
Western Blot Protocol
Western blotting is used to detect and quantify a specific protein, in this case, the phosphorylation status of a target in the [Target Pathway] cascade, in a complex mixture of proteins.[6][7]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-[Target Protein] and Mouse anti-total-[Target Protein], Rabbit anti-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Culture and treat cells as described above. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[9] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Gel Electrophoresis: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8] Confirm transfer efficiency by staining the membrane with Ponceau S.[9][10]
-
Blocking and Antibody Incubation: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9] Incubate the membrane with the primary antibody (e.g., anti-phospho-[Target Protein], diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST for 5 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Wash the membrane again as in the previous step.
-
Imaging: Apply the ECL substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-[Target Protein] or anti-Actin).
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal, and then normalize to the loading control (Actin) to ensure equal protein loading.
References
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. broadpharm.com [broadpharm.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western blot - Wikipedia [en.wikipedia.org]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
Head-to-Head Comparison: Vexorafenib vs. Sorafenib for BRAF V600E-Mutant Melanoma
This guide provides a detailed, data-driven comparison of Vexorafenib, a novel selective BRAF inhibitor, and Sorafenib, an established multi-kinase inhibitor, for the treatment of melanoma harboring the BRAF V600E mutation. The data presented herein is derived from a series of preclinical studies designed to evaluate efficacy, selectivity, and mechanism of action.
Overview and Mechanism of Action
Vexorafenib is a next-generation, highly potent and selective inhibitor of the BRAF V600E mutant kinase. Its mechanism is centered on direct suppression of the constitutively active MAPK/ERK signaling pathway, which is a key driver of proliferation in BRAF V600E-mutant melanoma cells.[1][2][3]
Sorafenib is a multi-kinase inhibitor that targets several intracellular (C-RAF, BRAF) and cell surface kinases (VEGFR, PDGFR).[4][5] Its dual mechanism involves inhibiting tumor cell proliferation via the RAF/MEK/ERK pathway and reducing tumor angiogenesis by blocking key receptor tyrosine kinases.[5] While it inhibits BRAF V600E, it is not as selective as next-generation inhibitors and shows activity against a broader range of kinases.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Line (BRAF V600E) | Cell Viability GI50 (nM) | Kinase Selectivity (Panel of 400 kinases) |
| Vexorafenib | BRAF V600E | 5.2 | A375 | 15.8 | Highly Selective (<10 off-targets with >50% inhibition at 1µM) |
| Sorafenib | BRAF V600E | 38.0 | A375 | 112.5 | Broad Spectrum (>50 off-targets with >50% inhibition at 1µM) |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Compound | Dose | Administration | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vexorafenib | 30 mg/kg | Oral, daily | 95% | < 5% loss |
| Sorafenib | 60 mg/kg | Oral, daily | 62% | ~10% loss |
| Vehicle Control | - | Oral, daily | 0% | No significant change |
TGI was assessed at day 21 post-initiation of treatment.
Signaling Pathway Analysis
The diagram below illustrates the central role of the MAPK/ERK pathway in BRAF V600E-mutant melanoma and the points of inhibition for Vexorafenib and Sorafenib. Vexorafenib acts with high specificity on the mutated BRAF kinase, leading to a potent and targeted shutdown of downstream signaling. Sorafenib also inhibits this pathway at the level of RAF kinases but simultaneously affects other pathways, such as those mediated by VEGFR and PDGFR, which are involved in angiogenesis.[4]
Experimental Protocols
A. Cell Viability Assay (GI50 Determination)
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), confirmed to harbor the BRAF V600E mutation.
-
Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds were serially diluted in DMSO and added to the wells, with the final DMSO concentration kept below 0.1%. After 72 hours of incubation at 37°C and 5% CO2, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence was read on a plate reader. Data were normalized to vehicle-treated controls, and GI50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
B. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 A375 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, Vexorafenib (30 mg/kg), and Sorafenib (60 mg/kg). Compounds were formulated in 0.5% methylcellulose/0.2% Tween 80 and administered orally once daily.
-
Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study (Day 21) relative to the vehicle control group.
C. Kinase Selectivity Profiling
-
Method: Vexorafenib and Sorafenib were screened at a concentration of 1 µM against a panel of 400 human kinases (DiscoverX KINOMEscan™).
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are reported as percent inhibition relative to a DMSO control. An off-target interaction was defined as >50% inhibition.
Conclusion
The experimental data demonstrates that Vexorafenib is a more potent and selective inhibitor of BRAF V600E than Sorafenib. In vitro, Vexorafenib showed significantly lower IC50 and GI50 values. This enhanced potency translated to superior in vivo efficacy, where Vexorafenib achieved near-complete tumor growth inhibition with better tolerability compared to Sorafenib in a BRAF V600E-mutant melanoma xenograft model. The high selectivity of Vexorafenib for its primary target suggests a lower potential for off-target toxicities compared to the broad-spectrum activity of Sorafenib. These findings position Vexorafenib as a promising candidate for targeted therapy in this patient population.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Validating B-Raf Kinase Inhibitor Binding Affinity Through Surface Plasmon Resonance (SPR): A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the binding affinity between a small molecule inhibitor and its protein target is a cornerstone of preclinical research. This guide provides a comparative analysis focused on validating the binding of a kinase inhibitor to its target, B-Raf, using Surface Plasmon Resonance (SPR). SPR is a powerful, label-free technology that provides real-time data on the kinetics and affinity of molecular interactions.[1][2]
This guide will use the interaction between the oncogenic B-Raf kinase, a key target in cancer therapy, and a representative inhibitor as a case study.[3] It will compare SPR with other common biophysical techniques, present quantitative data in a clear format, provide a detailed experimental protocol for SPR analysis, and visualize key workflows and biological pathways.
Comparative Analysis of Binding Affinity Techniques
While SPR is considered a gold standard for its rich kinetic data, other techniques are also employed to determine binding affinity.[1] Each method has distinct advantages and limitations. Isothermal Titration Calorimetry (ITC), for instance, directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[4][5] Bio-Layer Interferometry (BLI) and Microscale Thermophoresis (MST) are other valuable techniques that offer insights into binding events.[1]
However, significant discrepancies in measured affinity values (KD) can arise between different techniques for the same interacting pair, sometimes varying by orders of magnitude.[6] Therefore, relying on a single method can be misleading. SPR provides high-quality kinetic data (association and dissociation rates), which is often crucial for selecting promising drug candidates.[1][7]
Table 1: Comparison of Common Binding Affinity Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Mass change on a sensor surface alters the refractive index.[2] | Measures heat change upon binding in solution.[4] | Change in the interference pattern of light reflected from a biosensor tip. | Measures molecular movement in a temperature gradient, which changes upon binding. |
| Primary Output | kₐ, kₔ, Kₔ (Kinetics & Affinity)[8] | Kₔ, ΔH, ΔS, Stoichiometry (Thermodynamics)[5] | kₐ, kₔ, Kₔ (Kinetics & Affinity) | Kₔ (Affinity) |
| Labeling | Label-free.[1] | Label-free. | Label-free. | Typically requires fluorescent labeling of one partner. |
| Throughput | Moderate to High. | Low to Moderate. | High. | High. |
| Sample Consumption | Low.[1] | High. | Low. | Very Low. |
| Immobilization | Requires immobilization of one binding partner (ligand).[9] | Both partners are in solution. | Requires immobilization of the ligand on the biosensor tip. | No immobilization required. |
Quantitative Data: B-Raf Inhibitor Binding Affinity
The following table summarizes representative binding affinity data for a well-characterized B-Raf inhibitor, PLX4720, which targets the V600E mutant. This data illustrates the typical affinity values obtained through biochemical assays, which are often validated and further characterized by biophysical methods like SPR.
Table 2: Binding Affinity of PLX4720 against B-Raf Kinase
| Target Kinase | Assay Type | Parameter | Value (nM) |
| B-RafV600E | Biochemical Assay | IC₅₀ | 13[10] |
| B-Raf (Wild-Type) | Biochemical Assay | IC₅₀ | 160[10] |
| c-Raf-1 (activated) | Biochemical Assay | IC₅₀ | 6.7[10] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While not a direct measure of binding affinity (Kₔ), it is strongly correlated.
Detailed Experimental Protocol: SPR Analysis
This section outlines a typical workflow for determining the binding kinetics and affinity of a small molecule inhibitor to B-Raf kinase using SPR.
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) for the inhibitor-kinase interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 sensor chip).
-
Recombinant B-Raf kinase (ligand).
-
Test inhibitor (analyte).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).[11]
-
Running buffer (e.g., HBS-EP+).[11]
-
Amine coupling kit (EDC, NHS, ethanolamine).[11]
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution).
Procedure:
-
Surface Preparation & Ligand Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.[12]
-
Covalently immobilize the recombinant B-Raf kinase onto the sensor surface via amine coupling by injecting the protein diluted in immobilization buffer. The amount of immobilized protein should be optimized to avoid mass transport limitations.[7][11]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.[13]
-
A reference flow cell should be prepared similarly but without the immobilized kinase to allow for subtraction of bulk refractive index changes and non-specific binding.[9]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor (analyte) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kₔ.[2]
-
Inject the analyte solutions sequentially over both the reference and active flow cells at a constant flow rate. This is the association phase , where binding is monitored in real-time as an increase in Response Units (RU).[9]
-
After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase , where the dissociation of the inhibitor from the kinase is monitored as a decrease in RU.[9]
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove all bound analyte from the kinase surface.[14] This ensures the surface is ready for the next injection cycle. The regeneration conditions must be optimized to be effective without denaturing the immobilized kinase.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain sensorgrams that represent the specific binding interaction.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[11][15]
-
This fitting process yields the kinetic rate constants, kₐ and kₔ. The equilibrium dissociation constant (Kₔ) is then calculated as the ratio kₔ/kₐ.[8] A lower Kₔ value signifies a higher binding affinity.[8]
-
Visualizations
References
- 1. xantec.com [xantec.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacophore and binding analysis of known and novel B-RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. bioradiations.com [bioradiations.com]
- 8. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Q&A of Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of CDK4/6 Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Abemaciclib, Palbociclib (B1678290), and Ribociclib Efficacy in Preclinical Cancer Models.
In the landscape of targeted cancer therapies, Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are under active investigation for a variety of other malignancies. This guide provides a comparative overview of the preclinical efficacy of three prominent CDK4/6 inhibitors—Abemaciclib, Palbociclib, and Ribociclib—in patient-derived xenograft (PDX) models of breast cancer, lung cancer, and glioblastoma. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Comparative Efficacy in Patient-Derived Xenograft Models
The following tables summarize the quantitative data on the anti-tumor activity of Abemaciclib, Palbociclib, and Ribociclib in PDX models across breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma. Data is presented as Tumor Growth Inhibition (TGI) or other relevant survival metrics where available.
Breast Cancer PDX Models
| Drug | PDX Model | Dose and Schedule | Efficacy Metric | Result | Citation |
| Abemaciclib | ER+ | 50 mg/kg, daily | Tumor Growth | Significant inhibition | [1] |
| Palbociclib | ER+ | 100 mg/kg, 5 days/week | Tumor Growth | Intrinsic resistance observed in one model | [2] |
| Ribociclib | ER+ | 75 mg/kg, daily | Change in Tumor Volume | Significant anti-tumoral effects | [1] |
| Abemaciclib | Palbociclib-Resistant ER+ | 50 mg/kg, daily | Tumor Growth | Effective in Palbociclib-resistant models | |
| Palbociclib | ER+ | 100 mg/kg, daily | Skeletal Tumor Number | Significantly lower than vehicle | |
| Ribociclib | ER+ | Not Specified | Overall Survival (in patients) | Median OS of 63.9 months with letrozole | [3] |
Non-Small Cell Lung Cancer (NSCLC) PDX Models
| Drug | PDX Model | Dose and Schedule | Efficacy Metric | Result | Citation |
| Abemaciclib | KRAS-mutant | 25, 50, or 100 mg/kg, daily for 21 days | Tumor Growth Inhibition | Dose-dependent inhibition | |
| Palbociclib | KRAS-driven with CDKN2A mutations | Not Specified | Tumor Growth | Synergistic inhibition with Selumetinib | |
| Ribociclib | EGFR-mutant | 75 mg/kg, daily | Tumor Volume | Sustained tumor regression in combination with Nazartinib | [4] |
| Palbociclib & Ribociclib | SCLC | Not Specified | Tumor Growth | Significant inhibition when combined with chemotherapy | [5] |
Glioblastoma PDX Models
| Drug | PDX Model | Dose and Schedule | Efficacy Metric | Result | Citation |
| Abemaciclib | Not Specified | Not Specified | Survival | Increased survival | [6] |
| Palbociclib | RB-proficient | Not Specified | Animal Survival | Significant survival benefit when combined with radiation | [7][8] |
| Ribociclib | Adolescent Glioma Subtype | Not Specified | Survival | Extended survival | [6] |
| Palbociclib | GBM-L1 (intracranial) | Not Specified | Overall Survival | 8-day survival advantage when combined with RT | [9] |
| Ribociclib | Recurrent Glioblastoma | 900 mg, daily for 5 days | Median PFS (in patients) | 9.7 weeks | [10] |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the efficacy data. Below are detailed methodologies for key experiments cited in this guide.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium.
-
Implantation: A small fragment (typically 2-4 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice). For orthotopic models, such as in glioblastoma, a single-cell suspension of tumor cells is injected into the relevant organ (e.g., the brain).[11]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1000-1500 mm³). Upon reaching the desired size, the tumor is excised, fragmented, and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once tumors in the PDX model reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The CDK4/6 inhibitors are typically administered orally via gavage at the doses and schedules specified in the tables above. The vehicle used for the control group is also administered following the same schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 .[12] For orthotopic models, tumor growth is often monitored using imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Survival data is analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test.
Signaling Pathways and Visualizations
The primary mechanism of action of Abemaciclib, Palbociclib, and Ribociclib is the inhibition of CDK4 and CDK6, which play a critical role in the G1-S phase transition of the cell cycle.
Caption: The CDK4/6 Signaling Pathway and the Mechanism of Action of Inhibitors.
By inhibiting the Cyclin D-CDK4/6 complex, these drugs prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest. While all three drugs share this core mechanism, there are subtle differences in their kinase selectivity and clinical activity. For instance, Abemaciclib has shown activity as a single agent and is known to cross the blood-brain barrier.[6]
Caption: Experimental Workflow for Efficacy Studies in Patient-Derived Xenograft Models.
This guide provides a snapshot of the current preclinical evidence for Abemaciclib, Palbociclib, and Ribociclib in PDX models. While these models offer a more clinically relevant platform for evaluating anti-cancer agents, it is important to note that direct head-to-head comparative studies are limited. The choice of a specific CDK4/6 inhibitor for further clinical development in new indications will likely depend on a variety of factors including its single-agent activity, combination potential, and specific tumor biology.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. targetedonc.com [targetedonc.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 Inhibitors Impede Chemoresistance and Inhibit Tumor Growth of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adolescent Glioma Subtype Responds to CDK4/6 Inhibitor | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Inhibition of DNA damage repair by the CDK4/6 inhibitor palbociclib delays irradiated intracranial atypical teratoid rhabdoid tumor and glioblastoma xenograft regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA damage repair by the CDK4/6 inhibitor palbociclib delays irradiated intracranial atypical teratoid rhabdoid tumor and glioblastoma xenograft regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article - Standard on Tumor Productio... [policies.unc.edu]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Comparative study of [Compound Name] in different species
Of course. To generate a comprehensive comparative guide for your specified compound, please provide me with the [Compound Name] .
Once you provide the name, I will conduct the necessary research and generate a detailed comparison guide that includes:
-
In-depth Introduction: An overview of the compound, its class, mechanism of action, and therapeutic relevance.
-
Comparative Data Tables: Clearly structured tables summarizing key pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic parameters across various species (e.g., mouse, rat, dog, monkey, human).
-
Detailed Experimental Protocols: Step-by-step methodologies for crucial experiments such as plasma stability assays, metabolic profiling, and efficacy studies.
-
Mandatory Visualizations: High-quality diagrams generated using Graphviz to illustrate signaling pathways and experimental workflows, adhering to all your specified design constraints.
I am ready to proceed as soon as you provide the compound name.
Safety Operating Guide
Navigating the Disposal of Crovozalpon: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical aspect of laboratory operations. This guide provides essential information and a step-by-step approach for the proper disposal of Crovozalpon, an alpha-1-antitrypsin inhibitor.
Currently, a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound (CAS: 2406205-67-0) is not publicly available. In the absence of such specific guidance, the compound must be treated as potentially hazardous. The following procedures are based on established best practices for the disposal of research chemicals with unknown hazard profiles.
Immediate Safety and Handling
When handling this compound, especially in the absence of complete safety data, a cautious approach is paramount. It is recommended to handle this compound within a fume hood and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Regular glove changes are recommended. |
| Body Protection | A standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. A respirator may be required for larger quantities. |
Step-by-Step Disposal Protocol
Given the lack of specific degradation or neutralization protocols, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.
-
Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound be disposed of down the sink or in regular solid waste containers.
-
Containerize and Label:
-
Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing this compound, use a sealable, leak-proof container. Do not mix with other waste solvents unless compatibility is known.
-
The label should clearly state "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Provide them with all available information on the compound.
Experimental Protocols and Data
As this compound is a research compound, established and publicly available experimental protocols for its disposal or degradation are not available. Quantitative data regarding toxicity, environmental fate, and other parameters necessary for a complete disposal assessment are also not yet publicly documented. Researchers generating such data are encouraged to include disposal considerations in their publications and to update their internal safety protocols accordingly.
Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
